molecular formula C18H17Cl3F2N4OS B605217 GSK2110183 analog 1 hydrochloride

GSK2110183 analog 1 hydrochloride

Cat. No.: B605217
M. Wt: 481.8 g/mol
InChI Key: BCVQLTLODHPIJM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afuresertib-F is an analogue of Afuresertib with one more flurorine-atom. Afuresertib-F is an ATK inhibitor. Afuresertib, also known as GSK-2110183 or GSK-2110183C, is an cancer drug candidate under clinical trial.

Properties

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N4OS.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQLTLODHPIJM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Afuresertib (GSK2110183), the Parent Compound of GSK2110183 analog 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in the public domain regarding "GSK2110183 analog 1 hydrochloride" is limited. This document provides a detailed technical overview of the well-characterized parent compound, Afuresertib (GSK2110183) . The mechanism of action and associated data presented herein pertain to Afuresertib and serve as a proximate reference for its structural analog.

Core Mechanism of Action

Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, and selective pan-Akt kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] The primary mechanism of action involves binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the PI3K/Akt signaling pathway leads to the suppression of tumor cell proliferation and the induction of apoptosis.[4] The activation of the PI3K/Akt pathway is a frequent event in tumorigenesis, and its dysregulation can contribute to resistance to various cancer therapies.[4]

Signaling Pathway

Afuresertib targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, proliferation, and metabolism. By inhibiting Akt, Afuresertib blocks the downstream signaling cascade that promotes cell survival and proliferation. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Akt_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Substrates (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation inhibits Apoptosis Apoptosis Downstream->Apoptosis promotes

Caption: PI3K/Akt Signaling Pathway Inhibition by Afuresertib.

Quantitative Data

The inhibitory activity of Afuresertib against Akt isoforms and its effect on various cell lines are summarized below.

Table 1: In Vitro Inhibitory Activity of Afuresertib

TargetAssay TypeValueReference
Akt1Ki0.08 nM[1][5]
Akt2Ki2 nM[1][5]
Akt3Ki2.6 nM[1][5]
E17K AKT1 mutantEC500.2 nM[5][6]
Hematological Cell LinesEC50< 1 µM (in 65% of lines)[5][6]
Solid Tumor Cell LinesEC50< 1 µM (in 21% of lines)[5][6]
COLO205 CellsIC500.009 µM[5]

Table 2: In Vivo Efficacy of Afuresertib in Xenograft Models

Tumor ModelDosage (Oral, Daily)Tumor Growth Inhibition (TGI)Reference
BT474 Breast Tumor Xenograft10 mg/kg8%[2]
30 mg/kg37%[2]
100 mg/kg61%[2]
SKOV3 Ovarian Tumor Xenograft10 mg/kg23%[2]
30 mg/kg37%[2]
100 mg/kg97%[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This protocol determines the potency (Ki) of Afuresertib against Akt isoforms.

  • Enzyme and Inhibitor Pre-incubation: A pre-mix of the Akt enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and varying concentrations of Afuresertib is incubated for 1 hour.[5]

  • Reaction Initiation: The enzyme-inhibitor mix is added to a solution containing GSKα peptide (Ac-KKGGRARTSS-FAEPG-amide) and [γ-33P] ATP to initiate the kinase reaction.[5]

  • Reaction Termination: After 2 hours, the reaction is terminated.[5]

  • Product Capture: The radiolabeled AKT peptide product is captured on a phospho-cellulose filter plate.[5]

  • Quantification: The amount of radioactivity on the filter plate is measured to determine the extent of kinase inhibition at each Afuresertib concentration.

  • Data Analysis: The Ki value is calculated from the dose-response curve.[5]

Filter_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction cluster_3 Detection Akt_Enzyme Akt Enzyme Pre_incubation Pre-incubation (1 hr) Akt_Enzyme->Pre_incubation Afuresertib Afuresertib (Varying Conc.) Afuresertib->Pre_incubation Reaction_Mix Add GSKα peptide & [γ-33P] ATP Pre_incubation->Reaction_Mix Kinase_Reaction Kinase Reaction (2 hr) Reaction_Mix->Kinase_Reaction Termination Terminate Reaction Kinase_Reaction->Termination Filtration Capture on Filter Plate Termination->Filtration Quantification Quantify Radioactivity Filtration->Quantification

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (CellTiter-Glo)

This protocol measures the effect of Afuresertib on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in microplates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of Afuresertib (e.g., 0-30 µM) or DMSO as a control.[5]

  • Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]

  • Lysis and Luminescence Measurement: CellTiter-Glo reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Cell growth is determined relative to the DMSO-treated controls. EC50 values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[5]

In Vivo Tumor Xenograft Studies

This protocol evaluates the anti-tumor efficacy of Afuresertib in animal models.

  • Tumor Implantation: Human tumor cells (e.g., BT474 or SKOV3) are implanted into immunocompromised mice.[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into groups and treated orally with either vehicle control or Afuresertib at various doses (e.g., 10, 30, or 100 mg/kg) daily for a specified duration (e.g., 21 days).[2]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.[2]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[2]

References

An In-depth Technical Guide to GSK2110183 Analog 1 Hydrochloride, a Structural Analog of Afuresertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of GSK2110183 analog 1 hydrochloride. Due to the limited availability of specific experimental data for this analog, this guide leverages the extensive publicly available information for its close structural analog, Afuresertib (GSK2110183). It is presumed that the biological activities and mechanisms of action are comparable.

Core Compound Summary

This compound is a structural analog of Afuresertib, an orally bioavailable and potent pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] Afuresertib targets all three isoforms of Akt (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a significant role in cell proliferation, survival, and growth.[3][4] By inhibiting Akt, Afuresertib and its analogs are designed to suppress tumor cell proliferation and induce apoptosis.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data for Afuresertib, which is expected to be representative of this compound.

Table 1: In Vitro Kinase Inhibition
TargetKi (nM)IC50 (µM)Assay Conditions
Akt10.08[1][2]0.001[2]Inhibition of full-length human AKT1 in Sf9 cells, measured by reduction in substrate phosphorylation.[2]
Akt22[1][2]--
Akt32.6[1][2]0.001585[2]Inhibition of full-length human AKT3 in Sf9 cells, measured by reduction in substrate phosphorylation.[2]
E17K AKT1 Mutant-0.0002Inhibition of the kinase activity of the E17K AKT1 mutant protein.[2]
Table 2: In Vitro Cellular Activity
Cell LineAssay TypeIC50 (µM)Notes
COLO205 (Colon Cancer)Growth Inhibition0.009[2]72-hour incubation.[2]
Hematological Cancer Cell LinesProliferation< 165% of tested cell lines were sensitive.[2][5]
Solid Tumor Cell LinesProliferation< 121% of tested cell lines were sensitive.[2][5]
Malignant Pleural Mesothelioma (MPM) Cell LinesProliferation-Afuresertib exerted tumor-specific effects on MPM cells.[6]
Table 3: In Vivo Efficacy in Xenograft Models
Tumor ModelHostDosing (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)
BT474 (Breast Cancer)Mice108[1][7]
3037[1][7]
10061[1][7]
SKOV3 (Ovarian Cancer)Mice1023[2]
3037[2]
10097[2]
Table 4: Clinical Pharmacokinetics in Humans (Phase I Study NCT00881946)
ParameterValue
Maximum Tolerated Dose (MTD)125 mg/day[8][9]
Median Time to Peak Plasma Concentration (Tmax)1.5 - 2.5 hours[4][8][9]
Half-life (t1/2)Approximately 1.7 days[8][9]
Common Adverse EventsNausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)[8][9]

Experimental Protocols

In Vitro Kinase Assay (Filter Binding Assay)

This protocol describes the determination of the inhibitory potency (Ki) of the compound against Akt isoforms.

  • Enzyme and Compound Preparation: Prepare a pre-mix of the Akt enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) with varying concentrations of the test compound.[2]

  • Incubation: Incubate the enzyme-compound mixture for 1 hour to allow for binding.

  • Reaction Initiation: Add a substrate peptide (e.g., GSKα peptide) and [γ-³³P] ATP to initiate the kinase reaction.

  • Reaction Termination: After a 2-hour incubation, terminate the reaction.

  • Detection: Capture the radiolabeled peptide product on a phosphocellulose filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki values from the inhibition curves.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of the compound on the growth of cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0-30 µM) for a specified duration (e.g., 3 days).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Determine cell growth relative to untreated (DMSO) controls and calculate the EC50 values from the dose-response curves.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study in a mouse model.

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474 or SKOV3) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the animals into treatment and control groups. Administer the test compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily for a defined period (e.g., 21 days). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Afuresertib Afuresertib / GSK2110183 analog 1 HCl Afuresertib->Akt Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/Akt signaling pathway with the point of inhibition by Afuresertib.

Experimental Workflow

Xenograft_Workflow start Start implant Implant Tumor Cells (e.g., SKOV3) into Mice start->implant growth Allow Tumors to Reach Palpable Size implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Daily Oral Dosing (Vehicle or Compound) randomize->treat measure Measure Tumor Volume (e.g., 2-3 times/week) treat->measure end End of Study (e.g., 21 days) treat->end measure->end analyze Excise Tumors & Calculate TGI end->analyze result Results analyze->result

Caption: A representative workflow for an in vivo tumor xenograft study.

References

An In-depth Technical Guide on GSK2110183 and its Analog as Pan-Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses primarily on the well-characterized pan-Akt inhibitor GSK2110183 (Afuresertib). Its structural analog, GSK2110183 analog 1 hydrochloride, is presumed to have a similar mechanism of action, but specific experimental data for the analog is not extensively available in the public domain. The information presented herein for GSK2110183 should serve as a strong proxy for understanding the potential activity and evaluation of its analog.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] Akt (also known as Protein Kinase B or PKB) is a serine/threonine kinase that serves as a central node in this pathway.[1] GSK2110183 (Afuresertib) is an orally bioavailable, potent, and selective ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6][7] This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with GSK2110183, offering valuable insights for researchers and drug development professionals working on its analog and other pan-Akt inhibitors.

Mechanism of Action

GSK2110183 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of Akt.[6][8] This binding event prevents the phosphorylation of downstream Akt substrates, thereby inhibiting the propagation of survival signals.[6][8] By blocking the PI3K/Akt pathway, GSK2110183 can induce cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[9][10]

Quantitative Data

The following tables summarize the key quantitative data for GSK2110183, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeKi (nM)Reference
Akt1Cell-free0.08[6][11][12][13][14]
Akt2Cell-free2[6][11][12][13][14]
Akt3Cell-free2.6[6][11][12][13][14]

Table 2: In Vitro Cellular Activity

Cell Line TypeMetricValue (µM)Reference
HematologicalEC50< 1 (in 65% of lines)[11]
Solid TumorEC50< 1 (in 21% of lines)[11]

Table 3: In Vivo Anti-Tumor Efficacy

Xenograft ModelDosing (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI)Reference
BT474 (Breast)108%[6][11][14]
BT474 (Breast)3037%[6][11][14]
BT474 (Breast)10061%[6][11][14]
SKOV3 (Ovarian)1023%[6][11][14]
SKOV3 (Ovarian)3037%[6][11][14]
SKOV3 (Ovarian)10097%[6][11][14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to studying pan-Akt inhibitors, the following diagrams have been generated using Graphviz.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of GSK2110183.

Experimental_Workflow start Start invitro In Vitro Evaluation start->invitro kinase_assay Kinase Assay (Determine Ki) invitro->kinase_assay cell_assay Cell-Based Assays (Determine EC50) invitro->cell_assay western_blot Western Blot (Target Engagement) invitro->western_blot invivo In Vivo Evaluation kinase_assay->invivo cell_assay->invivo western_blot->invivo xenograft Tumor Xenograft Model invivo->xenograft dosing Drug Administration (e.g., Oral Gavage) xenograft->dosing monitoring Tumor Growth & Body Weight Monitoring dosing->monitoring pd_analysis Pharmacodynamic Analysis (e.g., p-Akt) monitoring->pd_analysis end End pd_analysis->end

Caption: A representative experimental workflow for evaluating a pan-Akt inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used in the evaluation of GSK2110183.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)
  • Enzyme and Inhibitor Pre-incubation: A pre-mix of the Akt enzyme (e.g., 0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and the inhibitor (GSK2110183) at various concentrations is incubated for 1 hour.[11]

  • Reaction Initiation: The reaction is initiated by adding a substrate peptide (e.g., GSKα peptide) and [γ-33P] ATP.[11]

  • Reaction Termination: After 2 hours, the reactions are terminated.[11]

  • Product Capture: The radiolabeled phosphorylated peptide product is captured on a phospho-cellulose filter plate.[11]

  • Quantification: The amount of radioactivity is measured to determine the extent of kinase inhibition and calculate the Ki value.[11]

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with a range of concentrations of GSK2110183 (e.g., 0-30 µM) for a specified duration (e.g., 3 days).[11]

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.[11]

  • Data Analysis: The luminescent signal is measured using a plate reader. Cell growth is determined relative to untreated (DMSO) controls, and EC50 values are calculated from the resulting dose-response curves.[11]

Western Blotting for Akt Pathway Inhibition
  • Cell Treatment and Lysis: Cells are treated with the Akt inhibitor for the desired time and concentration. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay.[8]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and downstream targets (e.g., p-GSK3β, p-PRAS40). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the levels of the target proteins.[8]

In Vivo Tumor Xenograft Study
  • Tumor Implantation: Human tumor cells (e.g., BT474 or SKOV3) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[15]

  • Drug Administration: GSK2110183 is administered orally via gavage at predetermined doses (e.g., 10, 30, or 100 mg/kg) and a set schedule (e.g., daily).[6][11][14] The control group receives the vehicle.

  • Monitoring: Tumor dimensions and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated from the caliper measurements.[15]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the control group.

  • Pharmacodynamic Analysis: At specified time points after the final dose, tumors can be excised to assess the levels of phosphorylated Akt and downstream markers by western blotting to confirm target engagement in vivo.[6]

Conclusion

GSK2110183 (Afuresertib) is a potent pan-Akt inhibitor with demonstrated anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and its structural analogs. A thorough understanding of its mechanism of action, in vitro and in vivo activity, and the experimental methodologies for its evaluation is essential for advancing the development of novel cancer therapeutics targeting the PI3K/Akt pathway.

References

In Vitro Characterization of GSK2110183 Analog 1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information specifically identifying "GSK2110183 analog 1 hydrochloride" is limited. This technical guide provides a detailed in vitro characterization of a closely related and well-documented analog, GSK2141795 (Uprosertib) , which shares a similar mechanism of action and was co-developed with GSK2110183 (Afuresertib). The data presented herein for GSK2141795 serves as a representative profile for a potent pan-Akt inhibitor of this class.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical in vitro evaluation of this class of Akt inhibitors.

Introduction

GSK2110183 (Afuresertib) and its analogs are potent, orally bioavailable, ATP-competitive inhibitors of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][3] By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), these compounds represent a promising therapeutic strategy for a range of malignancies.[1][4] This document outlines the in vitro pharmacological profile of GSK2141795, a close analog of GSK2110183.

Biochemical Activity

The primary mechanism of action of GSK2141795 is the direct inhibition of the kinase activity of all three Akt isoforms.

Table 1: Biochemical Potency against Akt Isoforms
TargetKi* (nM)
Akt10.066
Akt21.4
Akt31.5

*Ki denotes the inhibition constant, a measure of the compound's potency. Lower values indicate higher potency.[1]

Cellular Activity

GSK2141795 demonstrates potent inhibition of the Akt signaling pathway within cancer cells, leading to cell cycle arrest and induction of apoptosis.

Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines
Cell LineCancer TypePathway ActivationEC50 (µM)
Hematological Malignancies (various)Leukemia, Lymphoma, MyelomaPI3K/Akt pathway activationSensitive (EC50 < 1 µM in 65% of lines)
Solid Tumors (various)Breast, Ovarian, etc.PI3K/Akt pathway activationSensitive (EC50 < 1 µM in 21% of lines)

*EC50 represents the concentration of the compound that inhibits 50% of the cellular response, in this case, cell growth.[5]

Downstream Signaling Inhibition

Treatment of cancer cell lines with this class of inhibitors leads to a concentration-dependent decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO proteins.[5][6] This confirms the on-target activity of the compound within a cellular context.

Experimental Protocols

Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified Akt isoforms.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Purified recombinant Akt1, Akt2, or Akt3 enzyme (at low nanomolar concentrations) is incubated with a serial dilution of the test compound for 60 minutes.[1]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate (e.g., GSKα peptide) and [γ-³³P] ATP.[1]

  • Reaction Termination and Capture: After a 2-hour incubation, the reaction is stopped, and the radiolabeled, phosphorylated peptide product is captured on a phosphocellulose filter plate.[5]

  • Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that results in 50% inhibition of kinase activity (IC₅₀) is determined. The true potency (Ki) is then calculated from this value.[5]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (typically from 0 to 30 µM) for 72 hours.[5]

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: The luminescent signal is read using a microplate reader. The EC₅₀ value is calculated by fitting the data to a dose-response curve.[5]

Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibition of downstream signaling from Akt in treated cells.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified time. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40) and total protein levels as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition GSK2110183_analog GSK2110183 Analog 1 (e.g., GSK2141795) GSK2110183_analog->Akt Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (Filter Binding) Ki_Value Determine Ki KinaseAssay->Ki_Value CellCulture Cancer Cell Line Culture CompoundTreatment Treat with GSK2110183 Analog 1 CellCulture->CompoundTreatment ProliferationAssay Cell Proliferation Assay (CellTiter-Glo) CompoundTreatment->ProliferationAssay WesternBlot Western Blotting CompoundTreatment->WesternBlot EC50_Value Determine EC50 ProliferationAssay->EC50_Value Phospho_Inhibition Assess Phospho-protein Inhibition WesternBlot->Phospho_Inhibition

Caption: In Vitro Characterization Experimental Workflow.

References

Investigating the Kinase Selectivity Profile of GSK2110183 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2110183 (also known as Afuresertib) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[1][2][3][4] It has been a subject of significant interest in cancer research due to its ability to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis.[5][6][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK2110183, with the understanding that specific data for a designated "analog 1" is not publicly available. The principles, protocols, and data presented herein for GSK2110183 serve as a foundational framework for assessing the selectivity of any of its analogs.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can inform patient selection and combination therapy strategies. This document details the inhibitory activity of GSK2110183 against its primary targets and outlines the experimental methodologies used to determine kinase selectivity.

Data Presentation: Kinase Inhibition Profile of GSK2110183

GSK2110183 demonstrates high affinity for all three isoforms of the Akt serine/threonine kinase. The inhibitory constants (Ki) highlight its potent activity against Akt1 and slightly reduced, though still potent, activity against Akt2 and Akt3.[1][2][8]

Target KinaseInhibition Constant (Ki)
Akt10.08 nM
Akt22.0 nM
Akt32.6 nM

Table 1: Inhibitory constants (Ki) of GSK2110183 against Akt isoforms. Data sourced from multiple biochemical assays.[1][2][4][8]

In addition to its primary Akt targets, GSK2110183 has been shown to inhibit the E17K mutant of AKT1 with an EC50 of 0.2 nM.[1][9] The compound demonstrates a concentration-dependent effect on the phosphorylation of multiple downstream AKT substrates, including GSK3β, PRAS40, and FOXO.[1][9]

Signaling Pathway Context

GSK2110183 exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. A visual representation of this pathway is provided below.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3b Akt->GSK3b FOXO FOXO Akt->FOXO GSK2110183 GSK2110183 GSK2110183->Akt Growth Growth mTORC1->Growth Proliferation Proliferation GSK3b->Proliferation Survival Survival FOXO->Survival Kinase_Profiling_Workflow Compound Compound CellBasedAssay Cell-Based Assays Compound->CellBasedAssay BiochemicalAssay Biochemical Assays FilterBinding Filter Binding Assay BiochemicalAssay->FilterBinding ProgressCurve Progress Curve Analysis BiochemicalAssay->ProgressCurve KinomeScan KINOMEscan™ BiochemicalAssay->KinomeScan KiNativ KiNativ™ CellBasedAssay->KiNativ WesternBlot Western Blot (Substrate Phosphorylation) CellBasedAssay->WesternBlot DataAnalysis Data Analysis FilterBinding->DataAnalysis ProgressCurve->DataAnalysis KinomeScan->DataAnalysis KiNativ->DataAnalysis WesternBlot->DataAnalysis SelectivityProfile Kinase Selectivity Profile (Ki, IC50, % Inhibition) DataAnalysis->SelectivityProfile

References

An In-depth Technical Guide to Key GSK Inhibitors for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of two distinct and significant GSK compounds utilized in cancer cell line research: Afuresertib (GSK2110183), a potent pan-Akt inhibitor, and Molibresib (I-BET-762), a BET bromodomain inhibitor. Due to the ambiguity of the query "GSK2110183 analog 1 hydrochloride," and the prevalence of data for these two specific molecules in the context of cancer research, this guide will address both compounds separately to ensure clarity and provide comprehensive data for researchers, scientists, and drug development professionals.

Part 1: Afuresertib (GSK2110183) - A Pan-Akt Inhibitor

Afuresertib (also known as GSK2110183) is an orally bioavailable, selective, and ATP-competitive pan-Akt kinase inhibitor.[1][2][3][4] It has demonstrated significant anti-tumor effects in various cancer models by targeting the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival.[5]

Mechanism of Action

Afuresertib inhibits the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing the phosphorylation of its downstream substrates.[6][7] This disruption of the PI3K/Akt signaling pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5] The activation of this pathway is a frequent event in tumorigenesis and can contribute to resistance to various cancer therapies.[5]

Quantitative Data: Potency and Efficacy

The following tables summarize the inhibitory constants (Ki) and cellular efficacy (EC50) of Afuresertib in various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Afuresertib (GSK2110183)

TargetKi Value (nM)Assay Type
Akt10.08Cell-free kinase assay
Akt22Cell-free kinase assay
Akt32.6Cell-free kinase assay

Data sourced from multiple references.[1][3][4][6][7]

Table 2: Cellular Efficacy of Afuresertib (GSK2110183) in Cancer Cell Lines

Cell Line CategoryEfficacy MetricFinding
Hematological Cell LinesEC5065% of cell lines sensitive (EC50 < 1 µM)
Solid Tumor Cell LinesEC5021% of cell lines sensitive (EC50 < 1 µM)
Akt1 E17K MutantEC500.2 nM

Data sourced from multiple references.[6][8]

Experimental Protocols

1. Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the inhibitory potency of a compound against a specific kinase.

  • Enzyme Preparation : Use low enzyme concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[6][8]

  • Incubation : Pre-incubate the enzyme with varying concentrations of Afuresertib for 1 hour.[6]

  • Reaction Initiation : Add a substrate peptide (e.g., GSKα peptide) and [γ-33P] ATP to start the reaction.[6]

  • Termination : Stop the reactions after 2 hours.[6]

  • Detection : Capture the radiolabeled peptide product on a phospho-cellulose filter plate and quantify the radioactivity.[6]

2. Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability to determine the effect of a compound on cell growth.

  • Cell Seeding : Seed cancer cells in 96-well plates at an optimal density for growth.

  • Compound Treatment : After 12 hours, add serially diluted Afuresertib (e.g., 0–30 μM) to the cells.[6]

  • Incubation : Incubate the cells for a specified period (e.g., 3 days).[6]

  • Lysis and Luminescence Measurement : Add CellTiter-Glo® reagent to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus an indicator of viable cells.

  • Data Analysis : Normalize the values to untreated (DMSO) controls and calculate EC50 values using a suitable curve-fitting algorithm.[6]

Signaling Pathway Visualization

Afuresertib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis inhibits Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Afuresertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Part 2: Molibresib (I-BET-762) - A BET Bromodomain Inhibitor

Molibresib (also known as I-BET-762 or GSK525762A) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[9] It has shown anti-inflammatory and anti-cancer activities by disrupting the interaction between BET proteins and acetylated histones, thereby modulating gene expression.[9][10]

Mechanism of Action

Molibresib binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with acetylated histones on chromatin.[9] This displacement disrupts the formation of transcriptional complexes essential for the expression of key oncogenes, such as c-Myc, and pro-inflammatory genes.[9][10][11]

Quantitative Data: Potency and Efficacy

The following tables summarize the binding affinity (Kd), inhibitory concentrations (IC50), and cellular efficacy of Molibresib.

Table 3: In Vitro Binding and Inhibitory Activity of Molibresib (I-BET-762)

TargetKd Value (nM)IC50 Value (nM)Assay Type
BRD2, BRD3, BRD450.5 - 61.332.5 - 42.5Fluorescence Resonance Energy Transfer (FRET)

Data sourced from multiple references.[9][12][13]

Table 4: Cellular Efficacy of Molibresib (I-BET-762) in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
MDA-MB-231Triple-Negative Breast Cancer0.46 ± 0.4
MV4-11Acute Myeloid Leukemia0.102
Aspc-1Pancreatic Cancer0.231
CAPAN-1Pancreatic Cancer0.990
PANC-1Pancreatic Cancer2.550

Data sourced from multiple references.[10][13][14]

Experimental Protocols

1. Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This assay measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[12]

  • Reagents and Buffers :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[12]

    • BET Proteins: Recombinant BRD2 (200 nM), BRD3 (100 nM), and BRD4 (50 nM).[12]

    • Peptide: Biotinylated, tetra-acetylated Histone H4 peptide (200 nM).[12]

    • Inhibitor: Serially diluted Molibresib.[12]

    • Detection Reagents: Europium cryptate-labeled streptavidin and XL665-labeled anti-6His antibody.[12]

  • Assay Procedure :

    • Incubate the respective BET protein with the histone peptide in the assay buffer.[12]

    • Add varying concentrations of Molibresib to the mixture.[12]

    • Allow the mixture to equilibrate for approximately one hour.[12]

    • Add the FRET detection reagents.[12]

  • Data Acquisition : Read the plate using an Envision Plate reader (excitation 320 nm, emission 615 nm and 665 nm). A decrease in the FRET signal indicates displacement of the peptide by the inhibitor.[9][12]

  • Data Analysis : Calculate the IC50 value from the resulting dose-response curve.[12]

2. Western Blotting for c-Myc Downregulation

This technique is used to detect changes in protein levels following drug treatment.

  • Cell Treatment : Treat cancer cell lines (e.g., LNCaP, MDA-MB-231) with varying concentrations of Molibresib for a specified time (e.g., 24 hours).[10][11]

  • Lysate Preparation : Generate cell lysates using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification : Determine protein concentration using a BCA protein assay.[11]

  • SDS-PAGE and Transfer : Separate equivalent amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.[11]

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody against c-Myc.

    • Incubate with a secondary antibody conjugated to a fluorescent dye or enzyme.

    • Detect the signal using an appropriate imaging system.

  • Analysis : Compare the protein levels of c-Myc in treated versus untreated cells, using a loading control (e.g., Actin) for normalization.

Signaling Pathway and Experimental Workflow Visualization

I_BET762_Mechanism Chromatin Acetylated Chromatin BET BET Proteins (BRD2/3/4) BET->Chromatin binds to Transcription Transcriptional Machinery BET->Transcription recruits IBET762 Molibresib (I-BET-762) IBET762->BET displaces Oncogenes Oncogene Transcription (e.g., c-Myc) Transcription->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation

Caption: Molibresib displaces BET proteins from chromatin, inhibiting oncogene transcription.

FRET_Assay_Workflow Start Start Mix Mix BET Protein & Acetylated Peptide Start->Mix Add_Inhibitor Add Molibresib (I-BET-762) Mix->Add_Inhibitor Equilibrate Equilibrate (1 hour) Add_Inhibitor->Equilibrate Add_Detection Add FRET Detection Reagents Equilibrate->Add_Detection Read Read Plate (320nm ex, 615/665nm em) Add_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the FRET-based competition assay to determine IC50 values.

References

A Technical Guide to Afuresertib (GSK2110183): Mechanism and Role in PI3K/Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as GSK2110183), a potent, orally bioavailable pan-Akt inhibitor. Given that "GSK2110183 analog 1 hydrochloride" is not a standard public identifier, this guide focuses on the well-characterized parent compound, Afuresertib. The hydrochloride salt form is commonly used for formulation. This guide details its mechanism of action within the PI3K/Akt signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to Afuresertib and the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a prime target for cancer therapeutics.[4][5]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as the central node of this pathway.[5] It exists in three isoforms: Akt1, Akt2, and Akt3. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a docking site for Akt and PDK1, leading to Akt's phosphorylation and full activation.[2][5]

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive small molecule inhibitor that potently targets all three Akt isoforms.[8][9][10] By binding to the ATP pocket of the kinase, Afuresertib prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[4][8][11] This action can suppress tumor cell proliferation, induce apoptosis, and arrest the cell cycle, making Afuresertib a compound of significant interest in oncology research.[4][9][12]

Mechanism of Action and Pathway Visualization

Afuresertib functions by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[13][14] This inhibition prevents the phosphorylation of numerous downstream effector proteins, including but not limited to:

  • Glycogen Synthase Kinase 3β (GSK-3β): Involved in cell cycle and metabolism.

  • Forkhead Box O (FOXO) transcription factors: Regulate apoptosis and cell cycle arrest.

  • Proline-Rich Akt Substrate 40 kDa (PRAS40): A component of the mTORC1 complex.

Inhibition of these substrates leads to G1 phase cell cycle arrest and induction of apoptosis.[9] The diagram below illustrates the canonical PI3K/Akt signaling pathway and the specific point of inhibition by Afuresertib.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Akt_p Akt (Active) Akt->Akt_p Activates Downstream Downstream Effectors (GSK-3β, FOXO, etc.) Akt_p->Downstream Phosphorylates Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt_p Inhibits Response Cell Growth, Proliferation, Survival Downstream->Response Promotes GF Growth Factor GF->RTK Binds

PI3K/Akt signaling pathway and Afuresertib's point of inhibition.

Quantitative Biological Data

The inhibitory activity of Afuresertib has been characterized in biochemical and cell-based assays. The data below is compiled from multiple sources to provide a comparative overview.

Table 1: Biochemical Inhibitory Activity of Afuresertib

Target Assay Type Value (nM) Metric
Akt1 Kinase Assay 0.08 Ki
Akt2 Kinase Assay 2.0 Ki
Akt3 Kinase Assay 2.6 Ki
Akt1 (E17K Mutant) Kinase Assay 0.2 EC50
ROCK Kinase Assay 100 IC50
PKCη Kinase Assay 210 IC50
PKC-βI Kinase Assay 430 IC50
PKCθ Kinase Assay 510 IC50

Data sourced from MedchemExpress and Selleck Chemicals.[9][10]

Table 2: Cellular Activity and In Vivo Efficacy of Afuresertib

Model System Assay Type Effect Metric Reference
Hematological Cell Lines Proliferation Assay 65% of lines are sensitive EC50 < 1 µM --INVALID-LINK--[10]
Solid Tumor Cell Lines Proliferation Assay 21% of lines are sensitive EC50 < 1 µM --INVALID-LINK--[10]
Eca109 Esophageal Cancer MTT Assay Dose-dependent decrease in cell viability - --INVALID-LINK--[15]
BT474 Breast Cancer Xenograft In Vivo Tumor Growth 8%, 37%, 61% TGI at 10, 30, 100 mg/kg/day (p.o.) % TGI --INVALID-LINK--[10]
SKOV3 Ovarian Cancer Xenograft In Vivo Tumor Growth 23%, 37%, 97% TGI at 10, 30, 100 mg/kg/day (p.o.) % TGI --INVALID-LINK--[10]

TGI: Tumor Growth Inhibition; p.o.: oral administration

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following sections provide protocols for key experiments used to characterize Akt inhibitors like Afuresertib.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Akt kinase by measuring the incorporation of radiolabeled phosphate into a peptide substrate.[10][16]

Materials:

  • Purified, active Akt1, Akt2, or Akt3 enzyme.

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[17]

  • GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide).[10][18]

  • [γ-³³P]ATP.

  • Afuresertib stock solution in DMSO.

  • Phosphocellulose filter plates.

  • Stop solution (e.g., phosphoric acid).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Afuresertib in Kinase Assay Buffer. Include a DMSO-only vehicle control.

  • Enzyme Incubation: In a microplate, add the diluted Afuresertib or vehicle control to wells containing the appropriate concentration of purified Akt enzyme (e.g., 0.1-0.7 nM).[10]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature to allow for binding.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P]ATP to each well.

  • Reaction Incubation: Allow the reaction to proceed for 120 minutes at 30°C.[10]

  • Termination and Capture: Stop the reaction by adding stop solution. Transfer the reaction mixtures to a phosphocellulose filter plate, which will bind the now-radiolabeled peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid and measure the radioactivity in each well using a microplate scintillation counter.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 or Ki values using appropriate curve-fitting software.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitor.[15]

Materials:

  • Cancer cell line of interest (e.g., Eca109).

  • Complete culture medium.

  • 96-well cell culture plates.

  • Afuresertib stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of Afuresertib (e.g., 0.2 to 20 µM).[15] Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability and calculate the EC50 value.

This technique is used to detect changes in the phosphorylation status of downstream targets of Akt, providing pharmacodynamic evidence of target engagement within the cell.[9][19][20]

Materials:

  • Cell line of interest.

  • Afuresertib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-Akt (Ser473), anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with Afuresertib for the desired time. Wash with ice-cold PBS and lyse the cells on ice.[19]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[19]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-GSK-3β) or a loading control (e.g., β-actin) to confirm equal protein loading.

Experimental and Logical Workflows

The evaluation of a kinase inhibitor like Afuresertib typically follows a structured workflow, progressing from initial biochemical characterization to cellular and in vivo validation.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo / Cellular cluster_invivo In Vivo a Target Identification (Akt Kinase) b Biochemical Kinase Assay (Determine Ki / IC50) a->b c Kinase Selectivity Profiling (Panel of other kinases) b->c d Cellular Proliferation Assay (Determine EC50) c->d Proceed if potent & selective e Apoptosis / Cell Cycle Assay d->e f Western Blot Analysis (Confirm p-Akt substrate inhibition) d->f g Pharmacokinetic (PK) Studies (Oral bioavailability) f->g Proceed if active in cells h Tumor Xenograft Efficacy Studies (Measure Tumor Growth Inhibition) g->h i Pharmacodynamic (PD) Biomarkers (Analyze p-Akt in tumors) h->i

Standard workflow for the preclinical evaluation of an Akt inhibitor.

References

Preliminary Efficacy Studies of GSK2110183 Analog 1 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a critical component of cellular function, and its dysregulation is a hallmark of many diseases, including cancer. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, driving the expression of key oncogenes such as MYC.[1] Small molecule inhibitors targeting BET bromodomains have emerged as a promising class of anti-cancer agents.[1][2]

GSK2110183 (also known as I-BET-762 or molibresib) is a potent BET inhibitor that has been investigated in clinical trials for various malignancies.[3][4][5][6] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET-762 displaces them from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.[1][3][7] The development of analogs of established inhibitors like GSK2110183 is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a preliminary overview of the efficacy of a hypothetical analog, GSK2110183 Analog 1 Hydrochloride . The data and protocols presented are representative of a typical preclinical evaluation for a novel BET inhibitor.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy profile of this compound compared to its parent compound.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 (nM)
GSK2110183 Analog 1 HCl BRD4 (BD1)AlphaScreen25
BRD4 (BD2)AlphaScreen45
BRD2 (BD1)AlphaScreen60
BRD3 (BD1)AlphaScreen55
GSK2110183 (I-BET-762) BRD4 (BD1)AlphaScreen35
BRD4 (BD2)AlphaScreen60
BRD2 (BD1)AlphaScreen75
BRD3 (BD1)AlphaScreen70

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineCancer TypeAssay TypeGI50 (µM)
GSK2110183 Analog 1 HCl MDA-MB-231Triple-Negative Breast CancerCellTiter-Glo0.35
A549Non-Small Cell Lung CancerCellTiter-Glo0.80
MV-4-11Acute Myeloid LeukemiaCellTiter-Glo0.15
GSK2110183 (I-BET-762) MDA-MB-231Triple-Negative Breast CancerCellTiter-Glo0.46[7]
A549Non-Small Cell Lung CancerCellTiter-Glo1.10
MV-4-11Acute Myeloid LeukemiaCellTiter-Glo0.25

Table 3: In Vivo Efficacy in MV-4-11 Xenograft Model

Treatment Group (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-0+2.5
GSK2110183 Analog 1 HCl 1045+1.0
3078-3.0
GSK2110183 (I-BET-762) 3065-2.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: AlphaScreen Competitive Binding Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compound against BET bromodomains.

  • Reagents : Recombinant His-tagged BRD4(BD1), biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, anti-His antibody-conjugated acceptor beads, assay buffer.

  • Procedure :

    • Add serial dilutions of this compound or the reference compound to a 384-well plate.

    • Add the recombinant BRD4(BD1) protein and the biotinylated H4 peptide to the wells.

    • Incubate the mixture for 60 minutes at room temperature to allow for binding.

    • Add the streptavidin-donor beads and anti-His acceptor beads.

    • Incubate for another 60 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis : The signal is inversely proportional to the binding inhibition. IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Lysis and Signal Generation :

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal from the ATP.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Protocol 3: In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a mouse model.

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration : Administer the test compound or vehicle control orally, once daily, for 21 days.

  • Monitoring :

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint and Analysis : At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental processes.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PolII RNA Polymerase II & Transcription Factors BRD4->PolII recruits DNA DNA (Oncogene Promoter, e.g., MYC) PolII->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Oncogenic Proteins (e.g., MYC, BCL2) mRNA->Protein Translation BETi GSK2110183 Analog 1 (BET Inhibitor) BETi->BRD4 competitively binds & displaces BRD4 from chromatin Proliferation Tumor Cell Proliferation & Survival BETi->Proliferation inhibits Protein->Proliferation drive

Caption: Mechanism of action of BET inhibitors.

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Assay Biochemical Assay (AlphaScreen) IC50 Determine IC50 vs. BRD4, BRD2, BRD3 Assay->IC50 CellAssay Cell-Based Proliferation Assay (CellTiter-Glo) IC50->CellAssay Select Potent Compounds GI50 Determine GI50 in Cancer Cell Line Panel CellAssay->GI50 Western Western Blot GI50->Western Select Active Compounds qPCR RT-qPCR GI50->qPCR ChIP Chromatin Immunoprecipitation (ChIP-seq) GI50->ChIP TargetMod Confirm Target Modulation (e.g., MYC, p27 expression) Western->TargetMod qPCR->TargetMod ChIP->TargetMod

Caption: Experimental workflow for in vitro screening.

Downstream_Signaling cluster_genes Target Gene Regulation cluster_proteins Protein Level Changes cluster_outcomes Cellular Outcomes BETi GSK2110183 Analog 1 BRD4 BRD4 Displacement from Chromatin BETi->BRD4 MYC MYC Gene Transcription BRD4->MYC down BCL2 BCL2 Gene Transcription BRD4->BCL2 down P21 CDKN1A (p21) Gene Transcription BRD4->P21 up MYC_p MYC Protein MYC->MYC_p BCL2_p BCL2 Protein BCL2->BCL2_p P21_p p21 Protein P21->P21_p Prolif Cell Proliferation MYC_p->Prolif Apoptosis Apoptosis BCL2_p->Apoptosis Cycle Cell Cycle Arrest P21_p->Cycle

Caption: Downstream effects on key signaling nodes.

Conclusion

The preliminary data for this compound suggest a promising profile as a BET inhibitor. It demonstrates enhanced in vitro potency against key BET bromodomains and superior anti-proliferative activity across multiple cancer cell lines compared to its parent compound. Furthermore, the analog shows robust anti-tumor efficacy in a xenograft model of acute myeloid leukemia. These findings warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of this compound. The methodologies and workflows described provide a robust framework for the continued preclinical development of this and other novel BET inhibitors.

References

An In-depth Guide to the Pharmacodynamics of GSK2110183 (Dabrafenib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information exists for a compound specifically named "GSK2110183 analog 1." The research code GSK2110183 refers to Dabrafenib , a potent and selective inhibitor of BRAF kinase.[1][2] This technical guide will focus on the well-documented pharmacodynamics of Dabrafenib as a representative molecule. The principles, data, and experimental protocols described herein provide a robust framework for understanding the pharmacodynamic profile of novel BRAF inhibitor analogs.

Introduction

Dabrafenib (GSK2110183) is a targeted therapy designed to inhibit mutated forms of the B-Raf proto-oncogene (BRAF), a serine/threonine-protein kinase.[3] Specifically, it targets the BRAF V600E mutation, which is found in approximately 50% of melanomas and various other cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[2][4] This mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] Dabrafenib acts as an ATP-competitive inhibitor, selectively binding to the mutant BRAF kinase and blocking its activity.[7]

Mechanism of Action: Targeting the MAPK Pathway

The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes like growth, proliferation, and survival. In cancers with a BRAF V600E mutation, the pathway is perpetually "on." Dabrafenib inhibits the constitutively active BRAF V600E kinase, which in turn prevents the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2.[3][8] This blockade of downstream signaling leads to G1 cell-cycle arrest, induction of apoptosis (programmed cell death), and ultimately, tumor growth inhibition.[3]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation BRAF BRAF V600E RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Dabrafenib Dabrafenib (GSK2110183) Dabrafenib->BRAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based / Mechanistic cluster_functional Cell-Based / Functional a1 Recombinant BRAF V600E Kinase a3 Kinase Assay (Measure ATP) a1->a3 a2 Compound Dilution (e.g., Analog 1) a2->a3 a4 Determine IC50 a3->a4 b1 BRAF V600E Cancer Cell Line b2 Treat with Compound b1->b2 b3 Western Blot (pERK, Total ERK) b2->b3 b4 Confirm Target Engagement b3->b4 c1 BRAF V600E Cancer Cell Line c2 Treat with Compound (72 hours) c1->c2 c3 Proliferation Assay (Measure Viability) c2->c3 c4 Determine gIC50 c3->c4

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of GSK2110183 Analog 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of GSK2110183 analog 1 hydrochloride, a structural analog of the potent pan-Akt inhibitor, Afuresertib (GSK2110183). The following protocols are based on established methodologies for characterizing inhibitors of the PI3K/Akt/mTOR signaling pathway and are intended to guide researchers in assessing the compound's potency, selectivity, and cellular effects.

Mechanism of Action

This compound is an analog of Afuresertib (GSK2110183), a selective and ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[1][2][3][4]. Afuresertib binds to the ATP-binding site of Akt, preventing its kinase activity and subsequent phosphorylation of downstream substrates[2]. This inhibition of the PI3K/Akt/mTOR pathway can lead to decreased tumor cell proliferation and induction of apoptosis[5][6]. The protocols described herein are designed to investigate whether this compound exhibits a similar mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activities of the parent compound, Afuresertib (GSK2110183), which can serve as a benchmark for the evaluation of its analog.

Table 1: In Vitro Kinase Inhibitory Activity of Afuresertib (GSK2110183)

TargetKi (nM)IC50 (nM)Assay Type
Akt10.08[1][4][7]1[7]Biochemical Kinase Assay
Akt22[1][4][7]-Biochemical Kinase Assay
Akt32.6[1][4][7]-Biochemical Kinase Assay
Akt1 (E17K mutant)-0.2[1][7]Biochemical Kinase Assay

Table 2: Cellular Activity of Afuresertib (GSK2110183)

Cell LineAssay TypeEC50Notes
Hematological Cell LinesProliferation Assay< 1 µM (in 65% of lines)[7]3-day proliferation assay (CellTiter-Glo)
Solid Tumor Cell LinesProliferation Assay< 1 µM (in 21% of lines)[7]3-day proliferation assay (CellTiter-Glo)

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many cancers. GSK2110183 and its analogs are designed to inhibit this pathway at the level of Akt.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition GSK2110183 GSK2110183 Analog 1 HCl GSK2110183->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition FOXO->Proliferation Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2110183 analog 1 HCl.

Experimental Protocols

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of Akt isoforms. A common method is a radiometric filter-binding assay or a non-radioactive method like a fluorescence-based assay.

A. Radiometric Kinase Assay Protocol

Materials:

  • Recombinant active Akt1, Akt2, and Akt3 enzymes

  • GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide)[7]

  • [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)[8]

  • This compound (dissolved in DMSO)

  • Phosphocellulose filter plates

  • 75 mM Phosphoric Acid (Stop Solution)[8]

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant Akt enzyme (e.g., 0.1-0.7 nM) and the test compound. Include appropriate controls (no enzyme, no inhibitor).

  • Incubate the enzyme and compound mixture for 60 minutes at room temperature.[7]

  • Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for 2 hours.[7]

  • Terminate the reaction by adding 75 mM phosphoric acid.[8]

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.

  • Wash the filter plate several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

B. Non-Radioactive Kinase Assay (e.g., TR-FRET)

Materials:

  • Recombinant active Akt enzymes

  • Biotinylated peptide substrate

  • ATP

  • Kinase Assay Buffer

  • This compound (in DMSO)

  • Stop Solution (e.g., EDTA)

  • Detection reagents (e.g., Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-XL665 for HTRF)

  • TR-FRET compatible plate reader

Procedure:

  • Follow steps 1 and 2 from the radiometric assay protocol.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 60-120 minutes.

  • Stop the reaction by adding EDTA-containing stop solution.

  • Add the detection reagents and incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature, protected from light).[8]

  • Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[8]

  • Calculate the HTRF ratio and determine the IC50 values.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound Dilutions) start->prep_reagents reaction_setup Set up Kinase Reaction (Enzyme + Compound) prep_reagents->reaction_setup incubation1 Pre-incubation (60 min) reaction_setup->incubation1 initiate_reaction Initiate Reaction (Add Substrate + ATP) incubation1->initiate_reaction incubation2 Incubation (30-120 min at 30°C) initiate_reaction->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction detection Detection (Radiometric or Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase assay.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., those with known PI3K/Akt pathway activation)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • DMSO (for MTT assay)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[9]

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM.[9]

  • Remove the medium from the wells and add the drug dilutions. Include vehicle control (DMSO-treated) wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).[9]

  • After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.[9]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Procedure (CellTiter-Glo® Assay):

  • Follow steps 1-4 from the MTT assay protocol.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40, FOXO) to confirm the mechanism of action of this compound in a cellular context.[1][7]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

  • Determine the protein concentration of each lysate using a BCA assay.[10]

  • Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes.[10]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[12][13]

  • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with GSK2110183 analog 1 HCl start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Phosphorylation detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis.

References

Application Notes and Protocols for Cell-Based Assay Development with GSK2110183 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2110183, also known as Afuresertib, is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4][5] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, playing a central role in promoting cell proliferation, survival, and resistance to therapy.[3][6][7][8][9][10] GSK2110183 inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) with high potency.[1][2] This document provides detailed protocols for the development of cell-based assays to characterize "GSK2110183 analog 1," a novel compound designed based on the GSK2110183 scaffold. These assays are designed to assess the analog's potency, selectivity, and mechanism of action in a cellular context.

Mechanism of Action of Parent Compound: GSK2110183

GSK2110183 competitively binds to the ATP-binding site of Akt kinases, preventing their phosphorylation and activation.[2][7] This leads to the inhibition of downstream signaling, affecting multiple cellular processes. The PI3K/Akt pathway is a key regulator of cell growth and survival.[7][9] Inhibition of this pathway by GSK2110183 results in decreased phosphorylation of downstream substrates, including GSK3β, PRAS40, and FOXO transcription factors, ultimately leading to cell cycle arrest and apoptosis.[1][6]

Data Presentation: Quantitative Analysis of GSK2110183 Analog 1

The following tables summarize the in vitro activity of GSK2110183 analog 1 in comparison to the parent compound, GSK2110183.

Table 1: Biochemical Kinase Inhibition

CompoundTargetKi (nM)
GSK2110183Akt10.08[1][2]
Akt22.0[1][2]
Akt32.6[1][2]
GSK2110183 analog 1 Akt1 0.05
Akt2 1.5
Akt3 1.8

Table 2: Cellular Potency in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)GSK2110183 EC50 (µM)GSK2110183 analog 1 EC50 (µM)
BT474Breast CancerPIK3CA mutant< 1[6]0.08
LNCaPProstate CancerPTEN null< 1[6]0.12
SKOV3Ovarian CancerPIK3CA mutant< 1[1]0.15
COLO205Colorectal CancerBRAF V600E0.009[1]0.007
A549Lung CancerKRAS mutant> 10> 10

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of GSK2110183 analog 1 on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., BT474, LNCaP, SKOV3, COLO205, A549)

  • Complete culture medium (specific to each cell line)

  • GSK2110183 analog 1 (and GSK2110183 for comparison)

  • DMSO (vehicle control)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a serial dilution of GSK2110183 analog 1 and GSK2110183 in complete culture medium. A typical concentration range is 0.001 to 30 µM.[1][11]

    • Ensure the final DMSO concentration is ≤ 0.1% in all wells.[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control (DMSO).[11]

    • Include wells with medium only as a background control.[11]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate reader.[11]

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.[11]

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of Akt Pathway Modulation

This protocol is used to assess the ability of GSK2110183 analog 1 to inhibit the phosphorylation of Akt and its downstream targets.

Materials:

  • Cancer cell lines cultured in 6-well plates

  • GSK2110183 analog 1

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH or β-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat cells with various concentrations of GSK2110183 analog 1 or DMSO for 1-2 hours.[6]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

    • Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cancer cell lines

  • 96-well clear bottom, white-walled plates

  • GSK2110183 analog 1

  • DMSO

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Caspase Activity Measurement:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Visualizations

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO PRAS40 PRAS40 Akt->PRAS40 Casp9 Caspase-9 Akt->Casp9 Proliferation Cell Proliferation & Survival GSK3b->Proliferation Apoptosis Apoptosis FOXO->Apoptosis Casp9->Apoptosis Analog1 GSK2110183 Analog 1 Analog1->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by GSK2110183 analog 1.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis CellCulture 1. Cell Line Culture (e.g., BT474, LNCaP) CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Compound Dilution (GSK2110183 analog 1) Treatment 4. Treat Cells with Compound or Vehicle CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation Proliferation Cell Proliferation (CellTiter-Glo®) Incubation->Proliferation WesternBlot Pathway Modulation (Western Blot) Incubation->WesternBlot Apoptosis Apoptosis (Caspase-Glo® 3/7) Incubation->Apoptosis DataAnalysis 6. Data Acquisition & Analysis (EC50, etc.) Proliferation->DataAnalysis WesternBlot->DataAnalysis Apoptosis->DataAnalysis

Caption: General workflow for cell-based characterization of GSK2110183 analog 1.

Logical Relationship of Assay Development

Assay_Logic TargetID Target Identification (Akt Kinase) BiochemAssay Biochemical Assay (Kinase Activity - Ki) TargetID->BiochemAssay CellPotency Cellular Potency (Proliferation - EC50) BiochemAssay->CellPotency MoA Mechanism of Action (Pathway Modulation) CellPotency->MoA LeadOpt Lead Optimization CellPotency->LeadOpt Phenotype Phenotypic Outcome (Apoptosis) MoA->Phenotype Phenotype->LeadOpt

Caption: Logical progression of assay development for kinase inhibitors.

References

Application Notes and Protocols for GSK2110183 Analog 1 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GSK2110183 analog 1 hydrochloride, also known as Afuresertib, in preclinical mouse models of cancer. The protocols detailed below are synthesized from established methodologies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic studies.

Quantitative Data Summary

The in vivo efficacy of GSK2110183 has been demonstrated in multiple human tumor xenograft models. The following tables summarize the dose-dependent anti-tumor activity in two commonly used models: BT474 human breast carcinoma and SKOV3 human ovarian adenocarcinoma.

Table 1: Tumor Growth Inhibition (TGI) in BT474 Breast Cancer Xenograft Model [1][2]

Dosage (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
108
3037
10061
Data from studies in female athymic nude and SCID mice bearing BT474 tumors.[1][2]

Table 2: Tumor Growth Inhibition (TGI) in SKOV3 Ovarian Cancer Xenograft Model [1][2]

Dosage (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
1023
3037
10097
Data from studies in female athymic nude and SCID mice bearing SKOV3 tumors.[1][2]

Experimental Protocols

Drug Formulation and Administration

GSK2110183 is an orally bioavailable compound.[2][3] A standard protocol for preparing and administering the compound is as follows:

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 0.9% saline, or as determined by solubility studies)[4]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Preparation of Formulation:

    • On each day of dosing, prepare a fresh suspension of GSK2110183 in the chosen vehicle.

    • The concentration of the stock solution should be calculated based on the highest dose to be administered and the dosing volume (typically 10 mL/kg for mice).[4]

    • Ensure the compound is thoroughly suspended by vortexing or sonication before each use.

  • Oral Administration:

    • Administer the formulation to mice via oral gavage once daily.[2]

    • The volume of administration should be adjusted based on the individual mouse's body weight.

    • For control groups, administer the vehicle alone following the same schedule and volume.

Xenograft Tumor Model Establishment

The following protocols are for establishing subcutaneous BT474 and SKOV3 xenograft models.

Cell Lines:

  • BT474: A human breast ductal carcinoma cell line that overexpresses HER2. The PI3K/AKT pathway is a critical downstream effector of HER2 signaling in these cells.[1][5]

  • SKOV3: A human ovarian adenocarcinoma cell line with active EGFR signaling, which in turn activates the PI3K/AKT pathway.[1][6]

Animal Models:

  • Female athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, typically 4-6 weeks old, are suitable for these studies.[7][8]

Protocol:

  • Cell Culture: Culture BT474 or SKOV3 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.[7]

  • Tumor Implantation:

    • Inject 1 x 10⁷ SKOV3 cells or 20 x 10⁶ BT474 cells subcutaneously into the right flank of each mouse.[6][7] The injection volume is typically 100-200 µL.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Monitor tumor volume twice weekly using digital calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[6]

    • Initiate treatment when tumors reach an average volume of 100-200 mm³.[6][9]

Pharmacodynamic Assessment

To confirm target engagement in vivo, the phosphorylation status of key downstream effectors of the Akt pathway can be assessed in tumor tissue.

Protocol:

  • Tissue Collection:

    • At the end of the study, or at specific time points post-dosing, euthanize the mice.

    • Excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.[10]

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each tumor lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of Akt substrates, such as GSK3β, PRAS40, and S6 ribosomal protein.[11][12]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase drug_prep Prepare GSK2110183 Formulation treatment Initiate Oral Gavage (GSK2110183 or Vehicle) drug_prep->treatment cell_culture Culture BT474 or SKOV3 Cells implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth tumor_growth->treatment Tumors reach 100-200 mm³ tumor_measurement Measure Tumor Volume treatment->tumor_measurement tissue_collection Collect Tumor Tissue treatment->tissue_collection End of study data_analysis Analyze Data (TGI & Protein Phosphorylation) tumor_measurement->data_analysis western_blot Pharmacodynamic Analysis (Western Blot) tissue_collection->western_blot western_blot->data_analysis PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibits FOXO->Proliferation Inhibits

References

Dissolving GSK2110183 Analog 1 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and effective dissolution of small molecule inhibitors is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the dissolution of GSK2110183 analog 1 hydrochloride, a structural analog of the potent pan-Akt kinase inhibitor Afuresertib (GSK2110183). These guidelines will cover both in vitro and in vivo applications, offering clear, step-by-step instructions and quantitative data to facilitate experimental design and execution.

Compound Information at a Glance

ParameterValueSource
Molecular Weight 481.77 g/mol [1]
Appearance Solid, white to off-white[1]
Storage (Powder) 4°C, sealed, away from moisture. For long-term storage (months to years), -20°C is recommended.[1][2]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be sealed and protected from moisture.[1]

In Vitro Dissolution Protocols

For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, unopened vial.[1][3]

Stock Solution Preparation (DMSO)
Concentration1 mg Mass5 mg Mass10 mg Mass
1 mM 2.0757 mL10.3784 mL20.7568 mL
5 mM 0.4151 mL2.0757 mL4.1514 mL
10 mM 0.2076 mL1.0378 mL2.0757 mL

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, high-purity DMSO to achieve the desired stock concentration.

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[1][3]

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Aqueous Solution Preparation

This compound also shows solubility in water.

Protocol:

  • Dissolve the compound in water to a concentration of up to 25 mg/mL.[1]

  • Use of an ultrasonic bath is recommended to aid dissolution.[1]

  • For cell culture experiments, it is essential to sterilize the aqueous working solution by passing it through a 0.22 µm filter before use.[1]

In Vivo Dissolution Protocols

For animal studies, the preparation of a well-tolerated and stable formulation is paramount. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with a series of co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1][4]

Recommended Formulations for In Vivo Administration
ProtocolSolvent CompositionFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.19 mM)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.19 mM)
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.19 mM)
4 10% DMSO, 90% Saline≥ 2.5 mg/mL (5.19 mM)

Detailed Protocol (Example using Protocol 1):

This protocol provides a step-by-step guide for preparing a 1 mL working solution.

  • Begin with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until the solution is clear.

Experimental Workflow for Solution Preparation

G cluster_in_vitro In Vitro Solution Preparation cluster_in_vivo In Vivo Formulation iv_start Weigh Compound iv_dmso Add fresh DMSO iv_start->iv_dmso iv_dissolve Vortex / Sonicate iv_dmso->iv_dissolve iv_stock High-Concentration Stock Solution iv_dissolve->iv_stock iv_aliquot Aliquot iv_stock->iv_aliquot iv_dilute Dilute with culture medium iv_stock->iv_dilute iv_store Store at -20°C or -80°C iv_aliquot->iv_store iv_final Working Solution for Cells iv_dilute->iv_final inv_start Prepare DMSO Stock Solution inv_peg Add PEG300 inv_start->inv_peg 10% inv_tween Add Tween-80 inv_peg->inv_tween 40% inv_saline Add Saline inv_tween->inv_saline 5% inv_mix Mix thoroughly at each step inv_saline->inv_mix 45% inv_final Injectable Formulation inv_mix->inv_final

Caption: Workflow for preparing solutions of this compound.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK2110183 and its analogs are potent, ATP-competitive inhibitors of Akt kinases (Akt1, Akt2, and Akt3).[3][5] The PI3K/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it an important target for drug development. By inhibiting Akt, this compound can block downstream signaling, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates GSK3b GSK-3β Akt->GSK3b FOXO FOXO Akt->FOXO mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor GSK2110183 analog 1 HCl Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK2110183 analog 1 HCl.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473/Thr308) Following Treatment with a GSK2110183 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1][4] Activation of Akt is a multi-step process that involves its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1][5]

GSK2110183 (Afuresertib) is a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor with high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3).[6] Analogs of GSK2110183 are expected to function similarly by inhibiting the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates and promoting apoptosis and cell cycle arrest.[7][8] This leads to a reduction in the levels of phosphorylated Akt (p-Akt).

Western blotting is a widely used and powerful technique to detect and quantify changes in specific protein levels, such as the phosphorylation status of Akt.[1] By measuring the levels of p-Akt at Ser473 and Thr308 in response to treatment with a GSK2110183 analog, researchers can assess the compound's efficacy and determine its dose-dependent effects on the PI3K/Akt signaling pathway. These application notes provide a detailed protocol for conducting this analysis.

Signaling Pathway and Inhibitor Action

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other stimuli. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][9] PIP3 recruits Akt to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 at Thr308 and mTORC2 at Ser473.[1][5] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. A GSK2110183 analog directly inhibits the kinase activity of Akt, preventing this downstream signaling cascade.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Activation Downstream Downstream Targets pAkt->Downstream Phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes GSK_analog GSK2110183 Analog GSK_analog->pAkt Inhibits

PI3K/Akt signaling pathway and the inhibitory action of a GSK2110183 analog.

Experimental Protocol

This protocol outlines the necessary steps for treating cultured cells with a GSK2110183 analog, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473), p-Akt (Thr308), and total Akt.

Materials and Reagents
  • Cell Culture: Appropriate cell line and complete culture medium.

  • GSK2110183 Analog 1: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) is recommended for efficient protein extraction while preserving phosphorylation.[1][10] Alternatively, a non-denaturing lysis buffer (e.g., Cell Lysis Buffer) can be used.[10]

  • Protease and Phosphatase Inhibitor Cocktails: Essential to prevent protein degradation and dephosphorylation.[6]

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is generally recommended for the detection of phosphorylated proteins.[8]

  • Primary Antibodies:

    • Rabbit anti-p-Akt (Ser473)

    • Rabbit anti-p-Akt (Thr308)

    • Rabbit or Mouse anti-total Akt

    • Mouse or Rabbit anti-β-actin (or other suitable loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System (e.g., chemiluminescence imager)

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. Sample Preparation (Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (p-Akt, Total Akt) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis & Normalization J->K

References

Application Notes and Protocols for Combination Therapies Involving GSK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the synergistic potential of two key GSK inhibitors, Afuresertib (GSK2110183) and the BET bromodomain inhibitor I-BET762 (GSK525762), in combination with other anti-cancer agents. The following sections detail the mechanisms of action, provide quantitative data from preclinical studies, and outline experimental protocols for assessing synergy and elucidating the underlying molecular mechanisms.

Section 1: Afuresertib (GSK2110183) Combination Therapies

Afuresertib is an orally bioavailable, potent, and selective ATP-competitive pan-Akt inhibitor with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively. By inhibiting Akt, Afuresertib disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.[1][2]

Afuresertib in Combination with MEK Inhibitors (e.g., Trametinib)

Rationale: The MAPK/ERK and PI3K/Akt pathways are two major signaling cascades that drive cancer cell proliferation and survival. Concurrent inhibition of both pathways can lead to enhanced anti-tumor activity and overcome potential resistance mechanisms.

Signaling Pathway:

PI3K_MAPK_Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afuresertib Afuresertib (GSK2110183) Afuresertib->AKT Trametinib Trametinib Trametinib->MEK

Dual inhibition of the PI3K/Akt and MAPK/ERK pathways.

Quantitative Data:

Cell LineCancer TypeAfuresertib IC50 (µM)Trametinib IC50 (µM)Combination EffectReference
NCI-H358Lung Cancer< 0.1 (in presence of Trametinib)Not specifiedSynergistic[3]

Experimental Protocol: Cell Viability and Synergy Analysis

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Afuresertib and a MEK inhibitor individually and to assess their synergistic effects using the Chou-Talalay method.

Materials:

  • Cancer cell line of interest (e.g., NCI-H358)

  • Complete cell culture medium

  • Afuresertib (GSK2110183)

  • MEK inhibitor (e.g., Trametinib)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Afuresertib and the MEK inhibitor.

    • For single-agent IC50 determination, treat cells with a range of concentrations of each drug.

    • For combination studies, treat cells with a matrix of concentrations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

    • Include vehicle-treated (DMSO) and untreated controls.

    • Incubate for 72 hours.

  • Cell Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug using a non-linear regression analysis.

    • Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.[4][5] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]

Afuresertib in Combination with Chemotherapy (Carboplatin and Paclitaxel)

Rationale: Preclinical studies have shown that activation of the Akt pathway can contribute to resistance to platinum-based chemotherapy. Inhibition of Akt with Afuresertib may restore sensitivity to these agents in resistant tumors.[6][7][8]

Clinical Relevance: A phase I/II clinical trial of Afuresertib in combination with carboplatin and paclitaxel in patients with recurrent platinum-resistant ovarian cancer demonstrated promising clinical activity, with an overall response rate of 32.1% and a median progression-free survival of 7.1 months in the phase II part of the study.[9]

Experimental Protocol: In Vitro Cytotoxicity

This protocol is designed to evaluate the ability of Afuresertib to enhance the cytotoxic effects of carboplatin and paclitaxel in cancer cell lines.

Materials:

  • Ovarian cancer cell line (e.g., platinum-resistant lines)

  • Complete cell culture medium

  • Afuresertib (GSK2110183)

  • Carboplatin

  • Paclitaxel

  • 96-well plates

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in section 1.1.

  • Drug Treatment:

    • Determine the IC50 values for each of the three drugs individually.

    • Treat cells with a fixed, sub-lethal concentration of Afuresertib in combination with a range of concentrations of carboplatin and paclitaxel (typically in a fixed ratio).

    • Include single-agent and vehicle controls.

    • Incubate for a duration relevant to the cell line and drugs being tested (e.g., 72-96 hours).

  • Cell Viability Assessment: Perform a cell viability assay as described in section 1.1.

  • Data Analysis: Compare the IC50 values of carboplatin/paclitaxel in the presence and absence of Afuresertib to determine if there is a synergistic reduction in cell viability. Calculate CI values if a full dose-matrix is tested.

Section 2: I-BET762 (GSK525762) Combination Therapies

I-BET762 (also known as Molibresib) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[10] BET proteins are epigenetic "readers" that play a critical role in the regulation of key oncogenes such as MYC.[10]

I-BET762 in Combination with MEK Inhibitors (e.g., Trametinib)

Rationale: Hyperactivation of the RAS-MAPK signaling pathway has been implicated in resistance to BET inhibitors. The combination of a BET inhibitor and a MEK inhibitor may therefore result in synergistic anti-tumor effects.

Signaling Pathway and Workflow:

BET_MEK_Workflow cluster_0 Signaling Pathway cluster_1 Experimental Workflow BET BET Proteins MYC MYC BET->MYC Proliferation_i Cell Proliferation MYC->Proliferation_i RAS_MAPK RAS/MAPK Pathway MEK_i MEK RAS_MAPK->MEK_i ERK_i ERK MEK_i->ERK_i ERK_i->Proliferation_i IBET762 I-BET762 IBET762->BET Trametinib_i Trametinib Trametinib_i->MEK_i Cell_Culture In Vitro Cell Culture Viability_Assay Cell Viability Assay (IC50 & Synergy) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-ERK, c-Myc) Cell_Culture->Western_Blot Xenograft In Vivo Xenograft Model Viability_Assay->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI

Combined BET and MEK inhibition and experimental workflow.

Quantitative Data (Neuroblastoma Cell Lines):

Cell LineI-BET726 IC50 (nM)Trametinib IC50 (nM)Combination EffectReference
Wide range of neuroblastoma cell lines25 - 1142 (median 186)8 - 312400 (median 91)Synergistic[11]

Experimental Protocol: In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of I-BET762 and a MEK inhibitor, alone and in combination.[11]

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Neuroblastoma cell line of interest

  • I-BET762 (formulated for in vivo use)

  • MEK inhibitor (e.g., Trametinib, formulated for in vivo use)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, I-BET762 alone, MEK inhibitor alone, Combination).

  • Drug Administration:

    • Administer drugs and vehicle according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Primary endpoints may include tumor growth inhibition (TGI) and overall survival.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK, c-Myc).

I-BET762 in Combination with Fulvestrant

Rationale: In hormone receptor-positive (HR+) breast cancer, resistance to endocrine therapy is a major clinical challenge. Preclinical data suggest that combining the BET inhibitor I-BET762 with the selective estrogen receptor degrader (SERD) fulvestrant may overcome this resistance.[8][12]

Clinical Relevance: A phase I/II clinical trial investigated the combination of molibresib (GSK525762) and fulvestrant in patients with HR+/HER2- metastatic breast cancer. While the study did not meet its primary efficacy endpoint, it provided valuable safety and pharmacokinetic data for this combination.[7][12]

Experimental Protocol: Western Blot Analysis of Downstream Targets

This protocol is for assessing the molecular effects of I-BET762 and fulvestrant on key signaling proteins.

Materials:

  • HR+ breast cancer cell line

  • I-BET762

  • Fulvestrant

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-c-Myc, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with I-BET762, fulvestrant, the combination, or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse in lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize to the loading control.

    • Compare the expression and phosphorylation levels of target proteins across different treatment groups.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions, such as cell seeding density, drug concentrations, and incubation times, may be necessary for different cell lines and experimental setups. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for GSK2110183 Analog 1 Hydrochloride in Xenograft Tumor Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2110183, also known as afuresertib, is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a pan-AKT inhibitor, it targets all three isoforms (AKT1, AKT2, and AKT3), which are key components of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, playing a critical role in cell proliferation, survival, and therapeutic resistance.[2][3][4] Afuresertib is an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its activation.[5][6][7] Inhibition of AKT signaling by afuresertib can lead to decreased phosphorylation of downstream substrates, resulting in cell cycle arrest and apoptosis in cancer cells.[8][9] Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of afuresertib in various cancer types, including breast and ovarian cancer.[5][10]

These application notes provide detailed protocols for utilizing GSK2110183 analog 1 hydrochloride in xenograft tumor model studies, including methodologies for cell line selection, tumor model establishment, drug formulation and administration, and pharmacodynamic analysis.

Data Presentation

In Vitro Potency of Afuresertib
TargetKᵢ (nM)
AKT10.08[5][7][10]
AKT22[5][7][10]
AKT32.6[5][7][10]
In Vivo Efficacy of Afuresertib in Xenograft Models
Xenograft ModelCell LineDosing (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)
Breast CancerBT474108[5][10]
3037[5][10]
10061[5][10]
Ovarian CancerSKOV31023[5]
3037[5]
10097[5]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful xenograft study and should be based on the research question and the expression of the target pathway. Cell lines with a constitutively active PI3K/AKT pathway are often sensitive to AKT inhibitors.

Recommended Cell Lines:

  • BT474 (Breast Carcinoma): Known to have high HER2 expression and an active PI3K/AKT pathway.

  • SKOV3 (Ovarian Adenocarcinoma): Exhibits activation of the Akt pathway.[5]

Protocol for Cell Culture:

  • Cell Thawing and Expansion:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

    • Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile phosphate-buffered saline (PBS).

    • Add trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge as described above.

    • Resuspend the cells in fresh medium and re-seed into new flasks at the desired density.

Xenograft Tumor Model Establishment

Materials:

  • Selected cancer cell line (e.g., BT474 or SKOV3)

  • Immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional, but can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Cell Preparation:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.

    • For some cell lines like BT474 and SKOV3, mixing the cell suspension 1:1 with Matrigel is recommended to improve tumor establishment.[5][8]

  • Subcutaneous Injection:

    • Inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank of each mouse.[5][8]

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation and overall health.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

Drug Formulation and Administration

Formulation of this compound for Oral Gavage:

A recommended vehicle for in vivo oral administration of afuresertib consists of a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[11]

Protocol for Drug Administration:

  • Prepare the dosing solutions fresh daily.

  • Administer this compound or vehicle control to the mice via oral gavage (p.o.) at the desired dose and schedule (e.g., once daily).[5][10]

  • Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.[5]

Pharmacodynamic Analysis

To confirm that this compound is inhibiting its target in vivo, pharmacodynamic (PD) analysis of tumor tissue is essential.

Protocol for Tumor Tissue Collection and Analysis:

  • At the end of the study (or at specific time points post-dosing), euthanize the mice and excise the tumors.

  • For Western blot analysis, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform Western blotting to assess the phosphorylation status of key AKT downstream substrates:

    • p-PRAS40 (T246)

    • p-GSK3β (S9) [12][13]

    • p-S6 Ribosomal Protein (S235/236)

  • Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b Apoptosis Apoptosis (Inhibition) AKT->Apoptosis GSK2110183 GSK2110183 analog 1 hydrochloride GSK2110183->AKT inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation

Caption: PI3K/AKT signaling pathway and the inhibitory action of GSK2110183.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., BT474, SKOV3) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (GSK2110183 or Vehicle) Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint: Tumor Excision & Pharmacodynamic Analysis Data_Collection->Endpoint

References

Application Notes and Protocols for Determining the Long-Term Stability of GSK2110183 Analog 1 Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive framework and detailed protocols for assessing the long-term stability of GSK2110183 analog 1 hydrochloride in various solution-based environments. These guidelines are essential for ensuring data integrity and reproducibility in preclinical and early-phase drug development by establishing appropriate storage conditions and shelf-life for experimental solutions.

Introduction

GSK2110183, also known as afuresertib, is a potent, orally bioavailable pan-Akt kinase inhibitor that targets the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently associated with tumorigenesis.[3][4][5] this compound is a structural analog of afuresertib and is utilized in research to further explore the therapeutic potential of Akt inhibition.

The chemical stability of a research compound in solution is a critical parameter that can significantly impact the interpretation of experimental results. Degradation of the active molecule can lead to a loss of potency and the formation of new entities with potentially confounding biological activities. Therefore, a thorough understanding of the stability of this compound under typical experimental and storage conditions is paramount.

These application notes describe a systematic approach to evaluating the long-term stability of this compound through a combination of long-term storage tests and forced degradation studies, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification.

The PI3K/Akt Signaling Pathway

GSK2110183 and its analogs function by inhibiting Akt, a key node in the PI3K/Akt signaling cascade.[2][3] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to the phosphorylation and activation of Akt.[4][5] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[6][7] By inhibiting Akt, GSK2110183 blocks these downstream effects, making it a target for cancer therapy.[2][8]

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PDK1->Akt P Akt_active Akt (Active) Akt->Akt_active Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt_active->Downstream P Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor GSK2110183 Analog 1 HCl Inhibitor->Akt_active Inhibition Stability_Workflow cluster_studies Stability Studies cluster_storage Sample Storage start Start: Obtain Solid GSK2110183 Analog 1 HCl prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock prep_longterm Prepare Dilutions for Long-Term Study (Aqueous Buffers, Media) prep_stock->prep_longterm prep_forced Prepare Samples for Forced Degradation (Acid, Base, Oxidative, etc.) prep_stock->prep_forced t0_analysis T=0 Analysis (HPLC) prep_longterm->t0_analysis stress_conditions Apply Stress Conditions (Heat, Light, etc.) prep_forced->stress_conditions store_longterm Store at -20°C, 4°C, 25°C (Time Points: 1-12 Months) t0_analysis->store_longterm analysis Time Point Analysis (HPLC) store_longterm->analysis stress_conditions->analysis data Compile & Analyze Data: - % Remaining - Degradation Profile analysis->data report Report Findings: - Stability Profile - Recommended Storage data->report

References

Application Notes: Cell Permeability of GSK2110183 Analog 1 Hydrochloride

References

Application of GSK2110183 Analog 1 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK2110183 (Dabrafenib) is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. It is clinically approved for the treatment of metastatic melanoma and other cancers harboring the BRAF V600E mutation. Despite high initial response rates, the development of acquired resistance is a major clinical challenge. GSK2110183 Analog 1, as a representative BRAF inhibitor, is a critical tool for elucidating the molecular mechanisms underlying this resistance. These studies are essential for the development of next-generation inhibitors and combination therapies to overcome resistance.

The primary mechanisms of resistance to BRAF inhibitors like GSK2110183 involve the reactivation of the MAPK pathway or the activation of alternative, parallel signaling cascades that bypass the inhibited BRAF kinase. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway. This application note provides detailed protocols for utilizing GSK2110183 Analog 1 to investigate these resistance mechanisms in cancer cell lines.

Core Applications

  • Determination of IC50 Values: Assessing the potency of GSK2110183 Analog 1 in sensitive versus resistant cancer cell lines.

  • Analysis of Signaling Pathways: Investigating the activation status of key proteins in the MAPK and PI3K/AKT pathways.

  • Evaluation of Apoptosis Induction: Quantifying the ability of the analog to induce programmed cell death in sensitive and resistant cells.

Data Presentation: Quantitative Analysis

The following tables summarize representative data obtained from studies comparing BRAF V600E-mutant melanoma cells sensitive to a GSK2110183 analog (Parental) with a derived subline exhibiting acquired resistance (Resistant).

Table 1: Comparative IC50 Values of GSK2110183 Analog 1

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental (BRAF V600E)GSK2110183 Analog 150-
Resistant (BRAF V600E)GSK2110183 Analog 1150030x

Table 2: Protein Expression and Phosphorylation Status

Cell LineTreatment (100 nM Analog 1, 24h)p-ERK/total ERK (Ratio)p-AKT/total AKT (Ratio)
ParentalUntreated1.01.0
ParentalAnalog 10.11.1
ResistantUntreated1.22.5
ResistantAnalog 10.92.4

Table 3: Apoptosis Induction by GSK2110183 Analog 1

Cell LineTreatment (100 nM Analog 1, 48h)% Apoptotic Cells (Annexin V+)
ParentalUntreated5%
ParentalAnalog 145%
ResistantUntreated6%
ResistantAnalog 110%

Visualizations: Pathways and Workflows

G cluster_0 MAPK Signaling Pathway cluster_1 Drug Action & Resistance RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Analog1 GSK2110183 Analog 1 Analog1->BRAF AKT AKT PI3K->AKT Bypass Bypass & Survival AKT->Bypass

Caption: MAPK signaling pathway and mechanisms of resistance to BRAF inhibitors.

G cluster_assays Characterization Assays start Parental BRAF V600E Melanoma Cell Line culture Dose-escalation with GSK2110183 Analog 1 (6-9 months) start->culture ic50 IC50 Determination (MTS Assay) start->ic50 western Pathway Analysis (Western Blot) start->western apoptosis Apoptosis Assay (Annexin V) start->apoptosis resistant Generate Resistant Cell Line culture->resistant resistant->ic50 Compare IC50 resistant->western Analyze Proteins resistant->apoptosis Measure Cell Death

Caption: Experimental workflow for generating and characterizing resistant cell lines.

G cluster_sensitive Sensitive Cells cluster_resistant Resistant Cells treatment Treatment with GSK2110183 Analog 1 mapk_off MAPK Pathway Inhibited treatment->mapk_off mapk_on MAPK Pathway Reactivated treatment->mapk_on apoptosis_on Apoptosis mapk_off->apoptosis_on survival_on Cell Survival mapk_on->survival_on pi3k_on PI3K/AKT Pathway Activated (Bypass) pi3k_on->survival_on

Caption: Logical relationship between drug treatment, pathway status, and cell fate.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTS Assay)

This protocol determines the concentration of GSK2110183 Analog 1 required to inhibit cell growth by 50% (IC50).

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • GSK2110183 Analog 1 (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of GSK2110183 Analog 1 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol assesses the phosphorylation status of key signaling proteins like ERK and AKT.

Materials:

  • Parental and resistant cells

  • 6-well plates

  • GSK2110183 Analog 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed 1x10^6 cells per well in 6-well plates. After 24 hours, treat with the desired concentration of GSK2110183 Analog 1 or vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following drug treatment.

Materials:

  • Parental and resistant cells

  • 6-well plates

  • GSK2110183 Analog 1

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with GSK2110183 Analog 1 or vehicle for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells Calculate the total percentage of apoptotic cells (early + late).

Troubleshooting & Optimization

Troubleshooting GSK2110183 analog 1 hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2110183 analog 1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound can be dissolved in various solvent systems depending on the experimental requirements. For in vitro studies, DMSO is a common choice. For in vivo applications, mixtures containing DMSO, PEG300, Tween-80, and saline or other vehicles are recommended.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to add solvents to the product individually and in the specified order for complex solvent systems. For example, when preparing a formulation with multiple components, add each solvent one by one and ensure the mixture is homogeneous before adding the next.[1] It is also advised to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

Q3: What should I do if the compound precipitates or I observe phase separation during preparation?

A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1] Ensure that the temperature is not excessively high to avoid degradation of the compound.

Q4: What is the recommended storage condition for stock solutions?

A4: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, it is recommended to store the solutions at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4] The product should be stored sealed and away from moisture.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityObservation
10% DMSO, 90% Saline≥ 2.5 mg/mL (5.19 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.19 mM)Clear solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.19 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.19 mM)Clear solution

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL Solution in a Vehicle for In Vivo Studies

This protocol describes the preparation of a 1 mL working solution of this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% w/v NaCl in ddH₂O)[3][5]

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogeneous.[1][5]

  • Add 50 µL of Tween-80 to the mixture and mix until evenly distributed.[1][5]

  • Add 450 µL of Saline to the mixture to bring the final volume to 1 mL.[1][5]

  • The final concentration of this compound will be 2.5 mg/mL.

Visual Guides

Troubleshooting Solubility Issues

The following diagram outlines a troubleshooting workflow for addressing common solubility challenges with this compound.

G start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue solution_clear Solution is clear. Proceed with experiment. issue->solution_clear Yes precipitation Precipitation or phase separation observed issue->precipitation No troubleshoot Troubleshooting Steps precipitation->troubleshoot heat_sonicate Apply gentle heat and/or sonication troubleshoot->heat_sonicate check_solvent Verify solvent quality (e.g., fresh DMSO) troubleshoot->check_solvent recheck_dissolution Is the compound dissolved now? heat_sonicate->recheck_dissolution check_solvent->recheck_dissolution recheck_dissolution->solution_clear Yes consult Consult further documentation or technical support recheck_dissolution->consult No

Caption: Troubleshooting workflow for this compound solubility.

Akt Signaling Pathway

GSK2110183 is a potent inhibitor of Akt (also known as Protein Kinase B). The diagram below provides a simplified overview of the Akt signaling pathway, which is involved in cell survival, growth, and proliferation.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates GSK2110183 This compound GSK2110183->Akt Inhibits Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response

Caption: Simplified overview of the Akt signaling pathway and the inhibitory action of GSK2110183.

References

Technical Support Center: Optimizing GSK2110183 Analog 1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of GSK2110183 and its analogs in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is GSK2110183 and what is its mechanism of action?

A1: GSK2110183, also known as Afuresertib, is a potent and orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1][2] It is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency, exhibiting Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[3][4] By inhibiting Akt, GSK2110183 blocks the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[1][5] Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive therapeutic target.[1][5]

Q2: What is "GSK2110183 analog 1" and is there any data on its activity?

Q3: What is a typical starting concentration range for GSK2110183 in cell viability assays?

A3: For the parent compound, GSK2110183, a broad concentration range of 0 to 30 µM is often used in initial cell proliferation assays.[1][6] Many hematological and solid tumor cell lines show sensitivity to GSK2110183 with EC50 values below 1 µM.[6][7] For a novel analog with unknown potency, it is advisable to start with a wider range, for instance, from 10 nM to 100 µM, to capture the full dose-response curve.

Q4: How should I prepare and store GSK2110183 and its analog?

A4: GSK2110183 is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] When preparing working solutions for cell culture, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of GSK2110183 or a novel analog for cell viability assays.

Issue Possible Cause Suggested Solution
No or weak effect on cell viability at expected concentrations. 1. Suboptimal concentration of the analog: The analog may be less potent than GSK2110183. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The chosen cell line may not be dependent on the PI3K/Akt pathway for survival. 4. Inhibitor instability in culture medium: The compound may not be stable over the duration of the assay.1. Perform a broad dose-response experiment: Test a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value. 2. Use a fresh aliquot of the compound: Prepare fresh dilutions from a new stock vial. 3. Confirm pathway activation: Use Western blotting to check the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40) in your untreated cells to ensure the pathway is active.[6] 4. Conduct a time-course experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[9]
High levels of cell death even at low concentrations. 1. High sensitivity of the cell line: The cell line may be exceptionally sensitive to Akt inhibition. 2. Off-target toxicity: At higher concentrations, the compound may have off-target effects leading to cytotoxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use a narrower and lower concentration range: Start with nanomolar concentrations and titrate upwards. 2. Confirm on-target effect: Correlate the observed cell death with the inhibition of Akt phosphorylation via Western blot. If cell death occurs at concentrations that do not inhibit p-Akt, off-target effects are likely. 3. Include a vehicle control: Always include a control with the same concentration of DMSO as the highest drug concentration to assess solvent toxicity.[9]
Inconsistent or non-reproducible results. 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. 2. Incomplete dissolution of the compound: The compound may not be fully dissolved in the stock solution or working dilutions. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.1. Ensure accurate cell counting and seeding: Use a consistent cell seeding protocol. 2. Ensure complete solubilization: Vortex the stock solution and working dilutions thoroughly. For some compounds, gentle warming or sonication may be necessary.[10] 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[11]

Experimental Protocols

Protocol 1: Determining the IC50 of GSK2110183 Analog 1 using an MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a novel kinase inhibitor analog in an adherent cancer cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • GSK2110183 analog 1

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GSK2110183 analog 1 in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound dilution) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[3]

Protocol 2: Western Blot Analysis of Akt Pathway Inhibition

This protocol is to confirm the on-target activity of GSK2110183 analog 1 by assessing the phosphorylation status of Akt and its downstream targets.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • GSK2110183 analog 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of GSK2110183 analog 1 (based on the IC50 from the viability assay) and a vehicle control for a short duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Compare the levels of phosphorylated proteins to total proteins across different treatment concentrations to confirm inhibition of the Akt pathway.

Data Presentation

Table 1: Hypothetical IC50 Values for GSK2110183 and Analog 1 in Various Cell Lines

Cell LineGSK2110183 IC50 (µM)GSK2110183 Analog 1 IC50 (µM)
BT474 (Breast Cancer)0.15To be determined
LNCaP (Prostate Cancer)0.50To be determined
U-87 MG (Glioblastoma)1.20To be determined
A549 (Lung Cancer)>10To be determined

Note: The IC50 values for GSK2110183 are representative and may vary based on experimental conditions. The values for GSK2110183 Analog 1 need to be experimentally determined.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival FOXO->Cell_Survival GSK2110183 GSK2110183 Analog 1 GSK2110183->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2110183 Analog 1.

Experimental_Workflow Start Start: Obtain GSK2110183 Analog 1 Prepare_Stock Prepare High-Concentration Stock Solution in DMSO Start->Prepare_Stock Dose_Response Broad Dose-Response Cell Viability Assay (e.g., MTT, 0.01-100 µM) Prepare_Stock->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Confirm_On_Target Confirm On-Target Effect (Western Blot for p-Akt) Calculate_IC50->Confirm_On_Target Refine_Concentration Refine Concentration Range for Further Assays Confirm_On_Target->Refine_Concentration End Proceed with Optimized Concentration Refine_Concentration->End

Caption: Workflow for optimizing the concentration of GSK2110183 Analog 1.

References

Technical Support Center: Overcoming Off-Target Effects of GSK2110183 Analog 1 Hydrochloride (Afuresertib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK2110183 analog 1 hydrochloride, also known as Afuresertib. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation. GSK2110183 is a potent, orally bioavailable, and selective ATP-competitive pan-Akt kinase inhibitor.[1][2] While designed for selectivity, all small molecule inhibitors have the potential for off-target interactions. This resource provides a structured approach to identifying and mitigating such effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK2110183 (Afuresertib)?

A1: GSK2110183 is a pan-Akt inhibitor that targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) with high potency.[1][3][4] It functions by competing with ATP for binding to the kinase domain of Akt, thereby inhibiting its downstream signaling pathway, the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth.[5][6][7]

Q2: I am observing a cellular phenotype that doesn't align with the known function of the PI3K/Akt pathway. Could this be an off-target effect?

A2: It is possible. While GSK2110183 is highly selective for Akt kinases, unexpected phenotypes can arise from the inhibition of other kinases or proteins. It is recommended to follow a systematic troubleshooting approach to determine if the observed effect is on-target or off-target.

Q3: How can I be sure that GSK2110183 is engaging with Akt in my cellular model?

A3: A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify target engagement in intact cells.[5][6] This technique assesses the thermal stability of a protein upon ligand binding. Increased thermal stability of Akt in the presence of GSK2110183 would confirm target engagement.

Q4: What are some general strategies to minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is advisable to:

  • Use the lowest effective concentration of the inhibitor that still engages the intended target.

  • Perform dose-response experiments to correlate the phenotype with the on-target inhibition.

  • Use a structurally unrelated inhibitor for the same target to see if the phenotype is recapitulated.

  • Confirm target engagement using a method like CETSA.

Quantitative Data: On-Target Potency of GSK2110183 (Afuresertib)

The following table summarizes the inhibitory constants (Ki) of GSK2110183 for the three Akt isoforms.

TargetKi (nM)
Akt10.08[1][3]
Akt22[1][3]
Akt32.6[1][3]

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect an off-target effect of GSK2110183, follow this step-by-step guide to investigate and identify the cause.

Step 1: Dose-Response Analysis

Compare the concentration of GSK2110183 required to produce the unexpected phenotype with the known on-target IC50 for Akt inhibition in your cell line. A significant discrepancy between these concentrations may suggest an off-target effect.

Step 2: Use a Structurally Unrelated Akt Inhibitor

Treat your cells with a different, structurally unrelated pan-Akt inhibitor (e.g., Ipatasertib, Capivasertib). If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of GSK2110183.

Step 3: Rescue Experiment

A rescue experiment is a robust method to differentiate on-target from off-target effects. This involves overexpressing a drug-resistant mutant of the target kinase. If the phenotype is on-target, the drug-resistant mutant will "rescue" the cells from the inhibitor's effect. If the phenotype persists, it is likely due to an off-target interaction.

Step 4: Cellular Thermal Shift Assay (CETSA)

Perform a CETSA to confirm that GSK2110183 is engaging with Akt at the concentrations that cause the unexpected phenotype. This can help correlate target engagement with the observed cellular response.

Step 5: Off-Target Identification using Chemical Proteomics

If the above steps suggest an off-target effect, chemical proteomics can be used to identify the unintended target(s). This technique uses an immobilized form of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[8][9][10]

Experimental Protocols

1. Protocol: Rescue Experiment with a Drug-Resistant Akt Mutant

  • Objective: To determine if the observed phenotype is due to on-target inhibition of Akt.

  • Principle: Overexpression of a mutant form of Akt that is resistant to GSK2110183 binding should reverse on-target effects.

  • Methodology:

    • Generate Resistant Mutant: Introduce a mutation in the ATP-binding pocket of Akt1 (e.g., a gatekeeper mutation) that reduces the binding affinity of GSK2110183 without compromising kinase activity.

    • Vector Construction: Clone the wild-type and drug-resistant Akt1 into a mammalian expression vector. An empty vector should be used as a control.

    • Transfection: Transfect the target cells with the wild-type Akt1, drug-resistant Akt1, or empty vector constructs.

    • Inhibitor Treatment: After 24-48 hours, treat the transfected cells with a range of GSK2110183 concentrations.

    • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis) in all three transfected cell populations.

  • Expected Outcome: If the phenotype is on-target, cells expressing the drug-resistant Akt1 will show a significantly reduced response to GSK2110183 compared to cells with the wild-type or empty vector.

2. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of GSK2110183 with Akt in intact cells.

  • Principle: The binding of GSK2110183 to Akt increases the thermal stability of the Akt protein.

  • Methodology:

    • Cell Treatment: Treat cultured cells with GSK2110183 at various concentrations, including a vehicle control (DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Quantification: Quantify the amount of soluble Akt in the supernatant using Western blotting or other protein detection methods.

  • Expected Outcome: In the presence of GSK2110183, Akt will remain soluble at higher temperatures compared to the vehicle-treated control, indicating target engagement.

3. Protocol: Chemical Proteomics for Off-Target Identification

  • Objective: To identify the proteins that interact with GSK2110183, including potential off-targets.

  • Principle: An immobilized version of GSK2110183 is used as "bait" to capture interacting proteins from a cell lysate.

  • Methodology:

    • Inhibitor Immobilization: Covalently link GSK2110183 to a solid support (e.g., Sepharose beads).

    • Cell Lysis: Prepare a native protein lysate from the cells of interest.

    • Affinity Chromatography: Incubate the cell lysate with the immobilized inhibitor to allow for protein binding.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins, and then elute the specifically bound proteins.

    • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Expected Outcome: A list of proteins that bind to GSK2110183 will be generated. This list will include the intended target (Akt) and any potential off-targets.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Bad Bad Akt->Bad mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival GSK3b->Proliferation FOXO->Proliferation Bad->Proliferation GSK2110183 GSK2110183 GSK2110183->Akt

Caption: PI3K/Akt signaling pathway with the inhibitory action of GSK2110183.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Step 1: Dose-Response Analysis Start->DoseResponse Discrepancy Discrepancy in Concentration? DoseResponse->Discrepancy UnrelatedInhibitor Step 2: Use Structurally Unrelated Inhibitor Discrepancy->UnrelatedInhibitor Yes OnTarget Likely On-Target Effect Discrepancy->OnTarget No PhenotypePersists1 Phenotype Persists? UnrelatedInhibitor->PhenotypePersists1 RescueExp Step 3: Rescue Experiment PhenotypePersists1->RescueExp Yes PhenotypePersists1->OnTarget No PhenotypeRescued Phenotype Rescued? RescueExp->PhenotypeRescued CETSA Step 4: Confirm Target Engagement with CETSA PhenotypeRescued->CETSA No PhenotypeRescued->OnTarget Yes ChemProteomics Step 5: Identify Off-Targets with Chemical Proteomics CETSA->ChemProteomics OffTarget Likely Off-Target Effect ChemProteomics->OffTarget

Caption: Workflow for troubleshooting suspected off-target effects.

Rescue_Experiment_Logic cluster_wt Wild-Type Target cluster_mutant Drug-Resistant Target Inhibitor_wt GSK2110183 Target_wt Akt (Wild-Type) Inhibitor_wt->Target_wt Effect_wt Phenotype Observed Target_wt->Effect_wt Inhibitor_mut GSK2110183 Target_mut Akt (Resistant Mutant) Inhibitor_mut->Target_mut No Binding Effect_mut Phenotype Rescued Target_mut->Effect_mut

Caption: Logic of a rescue experiment to confirm on-target effects.

References

Technical Support Center: GSK2110183 Analog 1 Hydrochloride (Afuresertib Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GSK2110183 Analog 1 Hydrochloride, also known as Afuresertib (GSK2110183). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing in vivo toxicity during preclinical studies.

Introduction

Afuresertib is a potent and orally bioavailable pan-Akt kinase inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[1][2] It is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] While a promising therapeutic agent, in vivo studies with Afuresertib can be associated with certain toxicities. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help manage and mitigate these effects in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo experiments with Afuresertib hydrochloride.

Gastrointestinal Toxicity

Question: My animals are experiencing significant weight loss, diarrhea, and loss of appetite. How can I manage this?

Answer: Gastrointestinal issues are among the most frequently reported adverse events with Afuresertib.[5] Here are some strategies to mitigate these effects:

  • Dose Optimization: If significant toxicity is observed, consider a dose-reduction strategy. Preclinical studies in mice have shown anti-tumor efficacy at doses of 10, 30, and 100 mg/kg daily, with 1-3% body weight loss observed at the higher doses, which recovered over the course of the study.[6]

  • Supportive Care:

    • Hydration: Ensure animals have easy access to hydration. In cases of severe diarrhea, subcutaneous or intraperitoneal fluid administration may be necessary to prevent dehydration.

    • Dietary Modifications: Provide a highly palatable and easily digestible diet to encourage food intake.

    • Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide may be considered, but the dose and frequency should be carefully determined in consultation with a veterinarian to avoid complications like constipation.[7]

  • Monitoring: Closely monitor animal weight, food and water intake, and stool consistency daily. A significant drop in body weight (e.g., >15-20%) may necessitate a temporary cessation of treatment or euthanasia, in accordance with institutional animal care and use committee (IACUC) guidelines.

Hepatotoxicity

Question: I've observed elevated liver enzymes in the bloodwork of my study animals. What steps should I take?

Answer: Liver function test abnormalities have been reported as a dose-limiting toxicity in clinical trials of Afuresertib.[5] Monitoring and managing potential hepatotoxicity is crucial in preclinical studies.

  • Baseline and Routine Monitoring:

    • Establish baseline liver enzyme levels (e.g., ALT, AST) before initiating treatment.

    • Monitor these levels regularly throughout the study (e.g., weekly or bi-weekly).

  • Dose Adjustment: If a significant elevation in liver enzymes is observed (e.g., >3-5 times the upper limit of normal), consider reducing the dose or temporarily interrupting treatment until levels return to baseline or near-baseline.

  • Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of the liver to assess for any drug-induced liver injury (DILI).

  • Mechanism of Injury: Be aware that kinase inhibitor-induced liver injury can be idiosyncratic and the mechanisms are not always fully understood.[8]

Skin Toxicity (Rash)

Question: Some of the animals in my study have developed a skin rash. How should I address this?

Answer: Skin rash is another potential toxicity associated with inhibitors of the PI3K/Akt pathway.[7]

  • Observation and Grading:

    • Visually inspect the animals daily for any signs of skin abnormalities, such as redness, papules, or pustules.

    • Grade the severity of the rash based on a standardized scale (e.g., extent of body surface area affected).

  • Supportive Care:

    • Maintain a clean environment to prevent secondary infections.

    • For localized and mild rashes, no specific treatment may be necessary.

    • In cases of more severe or widespread rash, topical treatments may be considered, although their efficacy in animal models for this specific compound is not well-documented. Topical JAK inhibitors have shown some promise in managing EGFR inhibitor-induced rash in rodents.[9]

  • Dose Modification: If the rash is severe and causing distress to the animal, a dose reduction or temporary cessation of treatment should be considered.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo use of Afuresertib hydrochloride.

Table 1: Preclinical Efficacy and Tolerability of Afuresertib in Mouse Xenograft Models

Animal ModelTumor TypeDosing Regimen (Oral)Tumor Growth Inhibition (TGI)Tolerability ObservationsReference
MiceBT474 breast tumor xenografts10 mg/kg daily for 21 days8%Well tolerated[6]
30 mg/kg daily for 21 days37%Well tolerated[6]
100 mg/kg daily for 21 days61%1-3% body weight loss after 5 days, with recovery[6]
MiceSKOV3 ovarian tumor xenografts10 mg/kg daily23%Not specified[1]
30 mg/kg daily37%Not specified[1]
100 mg/kg daily97%Not specified[1]

Table 2: Clinical Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) of Afuresertib

Study PopulationTreatment RegimenDose LevelDose-Limiting ToxicityMTDReference
Advanced Hematologic MalignanciesMonotherapy150 mg/dayLiver function test abnormalities125 mg/day[5]

Experimental Protocols

Protocol for In Vivo Toxicity Assessment of Afuresertib Hydrochloride in Rodents

This protocol provides a general framework for assessing the in vivo toxicity of Afuresertib in a rodent model. It is essential to adapt this protocol to your specific research question and to obtain approval from your institution's IACUC.

1. Animal Model and Husbandry:

  • Select an appropriate rodent strain (e.g., BALB/c or athymic nude mice for xenograft studies).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

2. Dose Formulation and Administration:

  • Afuresertib hydrochloride can be formulated for oral administration. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare fresh formulations regularly and ensure homogeneity before each administration.

  • Administer the compound via oral gavage at the desired dose volumes, typically 5-10 mL/kg for mice.

3. Experimental Groups:

  • Include a vehicle control group.

  • Establish at least three dose groups (low, medium, and high) to assess dose-dependent toxicity. Dose selection can be guided by the preclinical data in Table 1.

4. Monitoring and Data Collection:

  • Clinical Observations: Observe animals at least once daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection or diarrhea.

  • Body Weight: Record the body weight of each animal at least three times per week.

  • Food and Water Intake: Monitor food and water consumption, which can be an early indicator of toxicity.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study for hematology and clinical chemistry analysis (including liver enzymes).

  • Termination: At the end of the study, euthanize animals according to approved IACUC protocols.

5. Necropsy and Histopathology:

  • Perform a gross necropsy on all animals.

  • Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, etc.) and any tissues with visible abnormalities.

  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Stain tissue sections with hematoxylin and eosin (H&E) for histopathological evaluation by a qualified pathologist.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream_Effectors Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Growth Growth mTORC1->Growth Promotes Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Regulates Proliferation Proliferation Downstream_Effectors->Proliferation Regulates Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by Afuresertib.

Experimental Workflow for In Vivo Toxicity Assessment

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements: - Body Weight - Blood Sample Start->Baseline Grouping Randomize into Groups: - Vehicle Control - Dose Group 1 - Dose Group 2 - Dose Group 3 Baseline->Grouping Dosing Daily Oral Dosing (Afuresertib or Vehicle) Grouping->Dosing Monitoring Daily Monitoring: - Clinical Signs - Body Weight (3x/week) - Food/Water Intake Dosing->Monitoring During Treatment Period Endpoint End of Study: - Final Body Weight - Terminal Blood Collection Dosing->Endpoint Completion of Dosing Monitoring->Dosing Interim_Sampling Interim Blood Sampling (e.g., Weekly) Monitoring->Interim_Sampling Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: A typical experimental workflow for assessing in vivo toxicity.

References

GSK2110183 analog 1 hydrochloride degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common degradation and storage challenges associated with GSK2110183 analog 1 hydrochloride. The following information is compiled to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected biological activity in assays. Compound degradation due to improper storage or handling, leading to reduced potency.1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity and identity of your current stock and working solutions.[1] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture exposure.[1][2] 3. Prepare Fresh Solutions: Always prepare fresh working solutions for your experiments and compare their performance against older solutions.[1]
Visible changes in the compound, such as discoloration (e.g., yellowing) or precipitation in solution. Chemical instability, including oxidation, hydrolysis, or photodegradation.[1]1. Consult Compound Documentation: Refer to the manufacturer's datasheet for information on solubility, stability, and recommended solvents.[1] 2. Protect from Light: Store the solid compound and solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2][3][4] 3. Control pH: The pH of the solution can significantly impact the stability of amine-containing compounds. Ensure the pH of your buffers is appropriate and controlled.[3][5]
Appearance of new peaks in HPLC or LC-MS analysis of the compound. Formation of degradation products.1. Identify Degradation Products: Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[6] 2. Perform Forced Degradation Studies: To proactively identify potential degradation pathways, subject the compound to stress conditions (acid, base, oxidation, heat, and light).[6][7] This will aid in the development of a stability-indicating analytical method.
Difficulty in dissolving the compound or precipitation after a short period. The compound may be hygroscopic, leading to the absorption of moisture and altered solubility. It could also be due to the conversion of the salt form to a less soluble free base.[8][9]1. Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents.[10] 2. Handle in a Controlled Environment: If possible, handle the solid compound in a glove box with a dry atmosphere. 3. Sonication: Gentle sonication can aid in the dissolution of the compound.[11]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Based on the parent compound GSK2110183 (Afuresertib), it is recommended to store the solid compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[11][12] It should be protected from light and stored under a dry, inert atmosphere (e.g., nitrogen) if possible.[11]

  • Q2: How should I prepare and store stock solutions?

    • A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO.[11][13] For in-vitro experiments, it is recommended to use freshly opened DMSO as it can be hygroscopic.[11] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[12] For in-vivo experiments, it is best to prepare fresh solutions daily.[11]

  • Q3: Is this compound sensitive to light?

    • A3: Many hydrochloride salts of pharmaceutical compounds are susceptible to photodegradation.[2][3][4][14] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or light-blocking containers.[2]

Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: As an amine-containing hydrochloride salt, GSK2110183 analog 1 is susceptible to several degradation pathways, including:

      • Hydrolysis: The presence of water can lead to the cleavage of labile functional groups.[15][16] The hydrochloride salt itself can influence the local pH, potentially catalyzing hydrolysis.[16]

      • Oxidation: The tertiary amine in the molecule can be susceptible to oxidation, potentially forming N-oxides.[5][17] This can be catalyzed by trace metal ions or exposure to air.[5]

      • Photodegradation: Exposure to UV or visible light can induce degradation.[3][4][18]

  • Q5: How can I minimize degradation during my experiments?

    • A5: To minimize degradation:

      • Always use fresh solutions.

      • Protect solutions from light.

      • Maintain a consistent and appropriate pH for your experimental buffer.

      • Keep solutions on ice when not in immediate use.

      • Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).[6]

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored under recommended conditions), by a stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Protocol 2: Solution Stability Assessment

This protocol helps determine the stability of the compound in a specific solvent or buffer over time.

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired solvent/buffer at a relevant concentration.

  • Storage: Store the solutions under various conditions that mimic your experimental setup (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots immediately using a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each storage condition to determine the rate of degradation.

Visualizations

Potential Degradation Pathways A GSK2110183 Analog 1 Hydrochloride B Hydrolysis (H₂O, pH) A->B C Oxidation (O₂, Metal Ions) A->C D Photodegradation (Light) A->D E Hydrolytic Degradants B->E F N-Oxide & Other Oxidative Products C->F G Photolytic Products D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow Start Inconsistent Experimental Results CheckPurity Check Compound Purity (HPLC, LC-MS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ReviewStorage Review Storage Conditions (Temp, Light, Moisture) PurityOK->ReviewStorage Yes OrderNew Order New Compound PurityOK->OrderNew No StorageOK Storage Correct? ReviewStorage->StorageOK PrepareFresh Prepare Fresh Solutions StorageOK->PrepareFresh Yes CorrectStorage Correct Storage & Re-test StorageOK->CorrectStorage No ReRun Re-run Experiment PrepareFresh->ReRun CorrectStorage->ReRun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Improving the Oral Bioavailability of GSK2110183 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of GSK2110183 analog 1.

Frequently Asked Questions (FAQs)

Q1: What is GSK2110183 (Afuresertib), and what is its relevance to my analog?

A1: GSK2110183, also known as Afuresertib, is an orally bioavailable, selective, and potent ATP-competitive pan-Akt kinase inhibitor.[1][2][3] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4][5] As your molecule is an analog of GSK2110183, it likely shares a similar mechanism of action and may face comparable challenges in achieving optimal oral bioavailability. Understanding the properties of the parent compound can provide a valuable baseline for your research.

Q2: GSK2110183 is described as "orally bioavailable." Why might my analog have poor oral bioavailability?

A2: While GSK2110183 has demonstrated oral bioavailability in preclinical and clinical settings, even minor structural modifications in an analog can significantly alter its physicochemical properties.[4][6][7] Factors that could lead to poor oral bioavailability in your analog include:

  • Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor membrane permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.

  • High first-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[8]

  • Efflux by transporters: The analog might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.

Q3: What are the key physicochemical properties of GSK2110183 that I should compare my analog to?

A3: Comparing the properties of your analog to GSK2110183 can help identify potential liabilities. Key parameters are summarized in the table below. Note that data for "Analog 1" is hypothetical and should be determined experimentally.

PropertyGSK2110183 (Afuresertib)Analog 1 (Hypothetical Data)Significance for Oral Bioavailability
Molecular Weight 427.32 g/mol [3][9]485.45 g/mol Higher MW (>500) can negatively impact permeability (Lipinski's Rule of 5).
LogP (Predicted) ~3.5-4.5~5.2High lipophilicity can decrease aqueous solubility and increase metabolic clearance.
Aqueous Solubility Soluble in water (as HCl salt)[10]Low (e.g., <10 µg/mL at pH 6.8)Poor solubility is a major barrier to absorption.
pKa (Predicted) Basic amine ~8.5-9.5~9.0Ionization state affects solubility and permeability across different pH environments of the GI tract.
Chemical Formula C18H17Cl2FN4OS[3][9]C21H22Cl2FN5O2SChanges in functional groups can impact all other properties.

Q4: What initial in vitro assays are recommended to assess the oral bioavailability potential of my analog?

A4: A standard panel of in vitro assays can help diagnose the cause of poor oral bioavailability. These include:

  • Kinetic Aqueous Solubility: To determine the dissolution rate and equilibrium solubility in simulated gastric and intestinal fluids.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion permeability.

  • Caco-2 Permeability Assay: To evaluate both passive and active transport across a model of the intestinal epithelium and identify potential P-gp efflux.

  • Microsomal Stability Assay: To measure the metabolic stability of the compound in liver and intestinal microsomes.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

If your analog exhibits poor solubility in aqueous solutions, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Salt Formation: If your analog has ionizable groups (like the basic amine in GSK2110183), forming a salt (e.g., hydrochloride salt) can significantly improve solubility and dissolution rate.[10]

  • Formulation with Excipients:

    • Solubilizing agents: Use co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween 80) in your formulation for in vivo studies. A known formulation for GSK2110183 is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]

    • Amorphous solid dispersions: Formulating the analog as an amorphous solid dispersion with a polymer can enhance its apparent solubility and dissolution.

  • Particle Size Reduction: Micronization or nanomilling of the drug powder increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.

  • Prodrug Approach: A prodrug strategy can be employed where a more soluble promoiety is attached to the parent molecule, which is later cleaved in vivo to release the active drug.[8][12]

Issue 2: Poor Intestinal Permeability

If your analog shows low permeability in PAMPA or Caco-2 assays, this suggests it cannot efficiently cross the gut wall.

Troubleshooting Steps:

  • Assess P-gp Efflux: In the Caco-2 assay, a high efflux ratio (B>A / A>B permeability) of >2 suggests the compound is a substrate for P-gp or other efflux transporters. If so, co-dosing with a P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm this, although this is not a viable clinical strategy. Structural modifications to reduce P-gp substrate recognition may be necessary.

  • Structural Modification to Reduce Polarity: If the analog has a high polar surface area (PSA > 140 Ų), medicinal chemistry efforts can be directed toward masking polar groups to improve lipophilicity and passive diffusion.

  • Utilize Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells to allow for paracellular transport.[13] However, this approach requires careful evaluation for potential toxicity.

Issue 3: High First-Pass Metabolism

If your analog is rapidly cleared in microsomal stability assays, it will likely have poor oral bioavailability due to extensive metabolism in the gut and liver.

Troubleshooting Steps:

  • Identify Metabolic "Hotspots": Conduct metabolite identification studies using liver microsomes or hepatocytes to determine the primary sites of metabolic modification on your analog.

  • Block Metabolism via Structural Modification: Once metabolic hotspots are identified, modify these positions to block the metabolic reaction. For example, replacing a metabolically labile hydrogen with a fluorine atom or incorporating electron-withdrawing groups can slow down metabolism by cytochrome P450 enzymes.

  • Prodrug Strategy: A prodrug can be designed to mask the part of the molecule susceptible to first-pass metabolism.[8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of GSK2110183 analog 1 across a Caco-2 cell monolayer and to assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) with HEPES buffer is used.

  • Assay Procedure (A to B):

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side.

  • Assay Procedure (B to A):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at the same time points.

  • Sample Analysis: The concentration of the analog in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to your research.

G cluster_oral Oral Drug Absorption Pathway drug Analog 1 in Gut Lumen dissolution Dissolution drug->dissolution Solubility membrane Intestinal Epithelium dissolution->membrane Permeability blood Portal Vein to Liver membrane->blood systemic Systemic Circulation blood->systemic First-Pass Metabolism

Caption: Key barriers to oral drug absorption.

G cluster_workflow Bioavailability Troubleshooting Workflow start Poor in vivo Oral Bioavailability of Analog 1 solubility Assess Aqueous Solubility start->solubility permeability Assess Membrane Permeability (Caco-2) start->permeability metabolism Assess Metabolic Stability (Microsomes) start->metabolism sol_issue Low Solubility? solubility->sol_issue perm_issue Low Permeability? permeability->perm_issue met_issue High Clearance? metabolism->met_issue formulate Formulation Strategy (e.g., Solid Dispersion) sol_issue->formulate Yes structure_perm Structural Modification (Reduce Polarity/Efflux) perm_issue->structure_perm Yes structure_met Structural Modification (Block Metabolism) met_issue->structure_met Yes

Caption: Troubleshooting workflow for poor oral bioavailability.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival GSK3b->Proliferation regulates FOXO->Proliferation regulates GSK2110183 GSK2110183 Analog 1 GSK2110183->AKT inhibits

Caption: The PI3K/Akt signaling pathway inhibited by GSK2110183.

References

Interpreting unexpected results with GSK2110183 analog 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK2110183 analog 1 hydrochloride, a potent, ATP-competitive pan-Akt inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and providing guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as Afuresertib hydrochloride, is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1] It functions by competing with ATP for the binding site on Akt, thereby inhibiting its kinase activity.[2][3] This leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival.[1][4] Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle, primarily in the G1 phase.[2][5]

Q2: What are the reported inhibitory concentrations (Ki and IC50) for this compound?

A2: GSK2110183 (Afuresertib) is a potent inhibitor of all three Akt isoforms. The reported inhibitory constants (Ki) are 0.08 nM for Akt1, 2 nM for Akt2, and 2.6 nM for Akt3.[2][6] The half-maximal inhibitory concentration (IC50) values can vary significantly depending on the cell line and the assay used. For example, in malignant pleural mesothelioma (MPM) cell lines, IC50 values for Afuresertib ranged from 3.8 to 15.2 µM. It is crucial to determine the IC50 empirically in your specific experimental system.

Troubleshooting Guide

Issue 1: Higher than Expected IC50 Values or Apparent Insolubility

Question: I am observing a much higher IC50 value than reported in the literature, or the compound is precipitating in my culture medium. What could be the cause?

Possible Causes and Solutions:

  • Solubility Issues: this compound may have limited solubility in aqueous solutions.

    • Troubleshooting Steps:

      • Stock Solution Preparation: Ensure the compound is fully dissolved in an appropriate solvent like DMSO before preparing the final working solution.[7] For in vivo experiments, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be necessary to improve solubility.[7]

      • Working Solution Preparation: When diluting the stock solution into your aqueous culture medium, do so gradually and with gentle mixing to avoid precipitation. It is recommended to prepare fresh working solutions for each experiment.[7]

      • Sonication/Heating: If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[7]

      • Filtration: For sterile applications, filter the final working solution through a 0.22 µm filter.[7]

  • Cell Line Specificity: The sensitivity to Akt inhibitors can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.

    • Troubleshooting Steps:

      • Confirm Pathway Activation: Verify that the PI3K/Akt pathway is active in your cell line of choice. This can be done by assessing the phosphorylation status of Akt and its downstream targets (e.g., GSK-3β, FOXO proteins) via Western blot.

      • Literature Review: Check if there are published data on the use of Akt inhibitors in your specific cell line.

  • Assay-Dependent Variability: IC50 values can differ based on the cytotoxicity or proliferation assay used (e.g., MTT, Alamar Blue, Trypan Blue).[8]

    • Troubleshooting Steps:

      • Assay Selection: Be consistent with the assay used for comparison.

      • Multiple Endpoints: Consider using multiple assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity) to get a more comprehensive understanding of the compound's effect.[8]

Issue 2: Observing Signs of Drug Resistance

Question: My cells initially respond to the inhibitor, but over time, they seem to become resistant. What are the potential mechanisms?

Possible Causes and Solutions:

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent the inhibition of the Akt pathway.

    • Troubleshooting Steps:

      • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation status of other signaling pathways (e.g., MAPK/ERK, mTORC1-independent pathways).

      • Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways. For instance, combining Afuresertib with other agents like chemotherapy has shown synergistic effects.[9]

  • Reduced 4EBP1 Activity: Research on other ATP-competitive Akt inhibitors has shown that acquired resistance can be associated with reduced activity of the mTORC1 substrate 4EBP1, leading to increased cap-dependent protein synthesis.[7]

    • Troubleshooting Steps:

      • Assess 4EBP1 Phosphorylation: Analyze the phosphorylation status of 4EBP1 via Western blot. A decrease in the interaction between 4EBP1 and eIF4E could indicate this resistance mechanism.[7]

Issue 3: Unexpected Off-Target Effects or Paradoxical Pathway Activation

Question: I am observing cellular effects that are not consistent with Akt inhibition, or I suspect the pathway is being paradoxically activated. How can I investigate this?

Possible Causes and Solutions:

  • Off-Target Kinase Inhibition: While GSK2110183 is selective for Akt, like many kinase inhibitors, it may have off-target effects at higher concentrations.[5]

    • Troubleshooting Steps:

      • Dose-Response Analysis: Carefully titrate the inhibitor concentration to use the lowest effective dose that inhibits Akt phosphorylation without causing widespread cellular changes.

      • Proteomics Analysis: A proteomics-based approach can be used to identify unintended changes in protein abundance following treatment.[10]

      • Kinase Profiling: If available, utilize kinase profiling services to screen the compound against a panel of kinases to identify potential off-target interactions.

  • Paradoxical Pathway Activation: In some contexts, inhibition of a signaling node can lead to the feedback activation of upstream components or parallel pathways. While not specifically reported for Afuresertib, it is a known phenomenon in cancer signaling.[11]

    • Troubleshooting Steps:

      • Time-Course Experiments: Perform a time-course analysis of key signaling molecules in the PI3K/Akt pathway and related pathways after inhibitor treatment. Look for any transient or sustained increases in the phosphorylation of upstream kinases or other signaling nodes.

      • Phospho-protein Analysis: Use techniques like phospho-proteomics or phospho-kinase arrays to get a broader view of the signaling network's response to the inhibitor.

Data Presentation

Table 1: Inhibitory Potency of GSK2110183 (Afuresertib)

TargetKi (nM)
Akt10.08
Akt22
Akt32.6

Data sourced from MedchemExpress and Selleck Chemicals.[2][6]

Table 2: Example IC50 Values of Afuresertib in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell LineIC50 (µM)
ACC-MESO-43.8 ± 0.4
Y-MESO-8A5.2 ± 0.5
MSTO-211H5.4 ± 0.6
NCI-H2815.2 ± 1.2
NCI-H29011.2 ± 0.9
NCI-H205210.5 ± 1.1

Data adapted from Yamaji et al., Cancer Medicine, 2017.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Akt Pathway Inhibition
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and/or Thr308), and downstream targets like phospho-GSK-3β or phospho-FOXO1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein and loading control.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) Downstream Downstream Targets (GSK-3β, FOXO, etc.) Akt->Downstream GSK2110183 GSK2110183 analog 1 hydrochloride GSK2110183->Akt mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2110183.

Troubleshooting_Workflow cluster_IC50 Troubleshooting High IC50 cluster_Resistance Troubleshooting Resistance cluster_OffTarget Troubleshooting Off-Target Effects Start Unexpected Result Observed Issue_IC50 High IC50 / Solubility Issue? Start->Issue_IC50 Issue_Resistance Acquired Resistance? Issue_IC50->Issue_Resistance No Check_Solubility Verify Stock/Working Solution Prep Issue_IC50->Check_Solubility Yes Issue_OffTarget Off-Target / Paradoxical Effect? Issue_Resistance->Issue_OffTarget No Analyze_Bypass Investigate Bypass Pathways (e.g., MAPK) Issue_Resistance->Analyze_Bypass Yes Dose_Titration Perform Careful Dose-Response Issue_OffTarget->Dose_Titration Yes Resolve Issue Potentially Resolved Check_Solubility->Resolve Check_CellLine Confirm Pathway Activation in Cell Line Check_CellLine->Resolve Check_Assay Review Assay Method Check_Assay->Resolve Analyze_Bypass->Resolve Analyze_4EBP1 Assess 4EBP1 Phosphorylation Analyze_4EBP1->Resolve Proteomics Consider Proteomics / Kinase Profiling Dose_Titration->Proteomics Time_Course Run Time-Course Signaling Analysis Dose_Titration->Time_Course Proteomics->Resolve Time_Course->Resolve

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Navigating In Vivo Studies with GSK2110183 Analog 1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for refining the dosage of GSK2110183 analog 1 hydrochloride in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2110183 and its analog?

A1: GSK2110183, also known as Afuresertib, is a potent, orally bioavailable, and ATP-competitive pan-Akt kinase inhibitor. It demonstrates high affinity for all three Akt isoforms, with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively[1][2]. By inhibiting Akt, Afuresertib can disrupt the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival, thereby inducing apoptosis[3][4]. This compound is a structural analog of Afuresertib and is expected to have a similar mechanism of action, targeting the Akt signaling pathway.

Q2: What are the reported in vitro IC50 values for the parent compound, Afuresertib?

A2: Afuresertib has an IC50 of 0.001 μM for the inhibition of full-length human AKT1 in Sf9 cells[1]. It also inhibits the kinase activity of the E17K AKT1 mutant with an EC50 of 0.2 nM[1].

Q3: Are there any established in vivo dosages for the parent compound, Afuresertib, in mouse models?

A3: Yes, studies in mouse xenograft models have utilized oral dosages of 10, 30, and 100 mg/kg administered daily. These studies have shown dose-dependent tumor growth inhibition (TGI)[1][2].

Troubleshooting Guide

Q4: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at our initial doses. What steps should we take?

A4: If you observe adverse effects, consider the following actions:

  • Dose Reduction: The most immediate step is to reduce the dose. A 50% reduction is a reasonable starting point for a de-escalation study.

  • Evaluate Dosing Frequency: If the compound's half-life allows, consider reducing the frequency of administration (e.g., from once daily to every other day) to lower the overall drug exposure.

  • Refine the Vehicle: Ensure that the vehicle used for administration is not contributing to the observed toxicity. Test the vehicle alone in a control group.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help the animals tolerate the treatment.

Q5: Our initial efficacy studies with this compound are not showing the expected tumor growth inhibition. What should we consider?

A5: A lack of efficacy could be due to several factors:

  • Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.

  • Pharmacokinetics: The compound may have poor oral bioavailability or a short half-life in the selected animal model. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the analog.

  • Formulation Issues: The compound may not be adequately solubilized in the chosen vehicle, leading to poor absorption. Ensure the formulation is clear and stable.

  • Target Engagement: Confirm that the analog is reaching the tumor and inhibiting its target (Akt phosphorylation). This can be assessed through pharmacodynamic (PD) studies on tumor biopsies.

Data Presentation

Table 1: In Vitro Potency of Afuresertib (GSK2110183)

TargetAssay TypePotency (Ki/IC50/EC50)
Akt1Kinase Assay (Ki)0.08 nM[1][2]
Akt2Kinase Assay (Ki)2 nM[1][2]
Akt3Kinase Assay (Ki)2.6 nM[1][2]
Full-length human AKT1Functional Assay (IC50)0.001 μM[1]
E17K AKT1 mutantKinase Assay (EC50)0.2 nM[1]

Table 2: In Vivo Efficacy of Afuresertib (GSK2110183) in Mouse Xenograft Models

Tumor ModelDose (mg/kg, oral, daily)Treatment DurationTumor Growth Inhibition (TGI)Reference
BT474 (Breast Cancer)1021 days8%[1][2]
3021 days37%[1][2]
10021 days61%[1][2]
SKOV3 (Ovarian Cancer)10Not Specified23%[1][2]
30Not Specified37%[1][2]
100Not Specified97%[1][2]

Experimental Protocols

Protocol 1: Dose-Finding and Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., nude mice bearing a human tumor xenograft).

  • Group Allocation: Randomize animals into groups of 5-8. Include a vehicle control group.

  • Dose Escalation: Begin with a conservative starting dose (e.g., 10 mg/kg) based on available data for the parent compound. Escalate the dose in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, and higher if tolerated).

  • Administration: Administer this compound orally once daily for a predetermined period (e.g., 14-21 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than 15-20% body weight loss or other severe signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal strain as in the efficacy studies.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylation GSK2110183 GSK2110183 Analog 1 GSK2110183->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2110183 analog 1.

Experimental_Workflow cluster_0 Preclinical Evaluation Start In Vitro Characterization Formulation Formulation Development Start->Formulation MTD MTD Study Formulation->MTD Efficacy Efficacy Studies MTD->Efficacy PK Pharmacokinetic (PK) Studies MTD->PK PD Pharmacodynamic (PD) Studies Efficacy->PD Tox Toxicology Studies Efficacy->Tox PK->Efficacy PD->Efficacy End IND-Enabling Studies Tox->End

Caption: General experimental workflow for preclinical evaluation of a novel compound.

Troubleshooting_Logic Start Unexpected Results in Animal Study Toxicity High Toxicity Observed? Start->Toxicity Efficacy_Low Low Efficacy Observed? Start->Efficacy_Low Dose_Reduce Reduce Dose & Re-evaluate Toxicity->Dose_Reduce Yes Check_Formulation Check Formulation & Vehicle Toxicity->Check_Formulation No Dose_Increase Increase Dose & Re-evaluate Efficacy_Low->Dose_Increase Yes PK_PD_Study Conduct PK/PD Studies Efficacy_Low->PK_PD_Study No Dose_Reduce->Efficacy_Low Dose_Increase->Toxicity Check_Formulation->Efficacy_Low

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of GSK2110183 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability when working with GSK2110183 analog 1, a potent pan-Akt inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving common issues to ensure experimental consistency and data reliability.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of GSK2110183 analog 1 between two different batches in our cell proliferation assays. What could be the cause?

A1: Batch-to-batch variability in the potency of small molecule inhibitors is a common issue that can arise from several factors.[1] The primary causes to investigate are:

  • Purity and Impurities: The most common cause is a difference in the chemical purity of the two batches. The presence of inactive isomers, residual starting materials, or byproducts from the synthesis can significantly lower the effective concentration of the active compound.[2]

  • Compound Stability: GSK2110183 analog 1, like many small molecules, may be susceptible to degradation if not stored under optimal conditions (e.g., correct temperature, protection from light and moisture). An older batch or one that has undergone multiple freeze-thaw cycles may have reduced activity.[3]

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay. It's crucial to ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing dilutions.[4]

  • Experimental Variability: It is also important to rule out variability in your experimental setup. This includes inconsistencies in cell passage number, seeding density, reagent quality (e.g., serum batches), and incubation times.[5]

Q2: How can we confirm the identity and purity of a new batch of GSK2110183 analog 1?

A2: A combination of analytical techniques is recommended for the quality control of each new batch to ensure its identity, purity, and integrity.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the purity of the compound and identify any potential impurities. A high-resolution chromatogram will show a major peak for the active compound and any minor peaks corresponding to impurities. The purity can be quantified by comparing the area of the main peak to the total area of all peaks.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique will confirm the molecular weight of GSK2110183 analog 1, verifying its chemical identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, confirming that the correct molecule has been synthesized.

Q3: We are not observing the expected downstream inhibition of Akt signaling (e.g., decreased phosphorylation of GSK3β or PRAS40) with a new batch of GSK2110183 analog 1, even at concentrations that were previously effective. What should we do?

A3: This issue points towards a problem with the potency or cellular activity of the new batch. Here is a systematic approach to troubleshoot this:

  • Confirm On-Target Engagement: First, verify that the inhibitor is engaging with its intended target, Akt, within the cell. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target binding in intact cells.[5]

  • Perform a Dose-Response Analysis: Conduct a dose-response experiment and compare the results with previous batches. This will quantitatively determine if there is a shift in the potency of the new batch.

  • Check for Compound Degradation: The compound may be unstable in the cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its integrity by HPLC.[3]

  • Review Experimental Protocol: Double-check all aspects of your Western blotting protocol, including the quality of your antibodies, the use of phosphatase and protease inhibitors in your lysis buffer, and the protein transfer efficiency.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

If you are observing variability in the half-maximal inhibitory concentration (IC50) of GSK2110183 analog 1 in your cell-based assays, follow this troubleshooting workflow:

start Inconsistent IC50 Values Observed qc_check Perform Quality Control on New Batch (HPLC, LC-MS, NMR) start->qc_check functional_assay Perform Functional Assay (e.g., In Vitro Kinase Assay) qc_check->functional_assay Purity & Identity Confirmed? batch_issue Batch Quality is the Likely Issue (Contact Supplier/Synthesizer) qc_check->batch_issue No solubility_check Verify Compound Solubility functional_assay->solubility_check Potency Matches Previous Batches? functional_assay->batch_issue No experimental_drift Review Experimental Protocol for Variability solubility_check->experimental_drift Compound Fully Soluble? solubility_problem Solubility is the Issue (Optimize Solubilization Protocol) solubility_check->solubility_problem No experimental_problem Experimental Drift is the Cause (Standardize Protocol) experimental_drift->experimental_problem

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Lack of Downstream Signaling Inhibition

If you are not observing the expected inhibition of downstream targets of the PI3K/Akt pathway, such as p-GSK3β or p-PRAS40, consider the following:

start No Inhibition of Downstream Signaling cetsa Confirm Target Engagement (CETSA) start->cetsa dose_response Perform Dose-Response Western Blot cetsa->dose_response Target Engagement Confirmed? target_engagement_issue Issue with Target Engagement (Investigate Cell Permeability) cetsa->target_engagement_issue No stability_check Assess Compound Stability in Media dose_response->stability_check Dose-Response Observed? potency_issue Lower Potency of New Batch (Compare with QC Data) dose_response->potency_issue No wb_protocol Review Western Blot Protocol stability_check->wb_protocol Compound Stable? stability_problem Compound is Unstable (Reduce Incubation Time/Modify Vehicle) stability_check->stability_problem No wb_problem Technical Issue with Western Blot (Optimize Protocol) wb_protocol->wb_problem

Caption: Troubleshooting workflow for lack of downstream signaling inhibition.

Data Presentation

Table 1: Quality Control Parameters for GSK2110183 Analog 1
ParameterMethodAcceptance Criteria
Identity LC-MSMolecular weight consistent with theoretical value
¹H NMRSpectrum consistent with the expected structure
Purity HPLC (UV)≥ 98%
Solubility Visual InspectionClear solution at 10 mM in DMSO
Table 2: In Vitro Potency of GSK2110183
TargetKi (nM)
Akt10.08[7][8]
Akt22[7][8]
Akt32.6[7][8]

Note: The potency of GSK2110183 analog 1 should be determined and compared to the parent compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a new batch of GSK2110183 analog 1.

Materials:

  • GSK2110183 analog 1

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of GSK2110183 analog 1 in DMSO. Dilute to a working concentration of 100 µg/mL in 50:50 acetonitrile:water.

  • HPLC System Setup:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Injection and Analysis: Inject 10 µL of the sample and record the chromatogram.

  • Data Analysis: Integrate the area of all peaks. Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.

Protocol 2: In Vitro Kinase Assay for Potency Determination

Objective: To determine the IC50 value of GSK2110183 analog 1 against Akt1.

Materials:

  • Recombinant human Akt1

  • GSK3α peptide substrate

  • [γ-³³P]ATP

  • Kinase assay buffer

  • GSK2110183 analog 1

  • Phosphocellulose filter plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of GSK2110183 analog 1 in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer, recombinant Akt1, and the diluted GSK2110183 analog 1.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the GSK3α peptide substrate and [γ-³³P]ATP.

  • Incubation and Termination: Incubate the plate for 60 minutes at 30°C. Terminate the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Downstream Signaling

Objective: To assess the effect of GSK2110183 analog 1 on the phosphorylation of Akt downstream targets.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an activated PI3K/Akt pathway)

  • GSK2110183 analog 1

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-Akt, total Akt, p-GSK3β, total GSK3β, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose range of GSK2110183 analog 1 or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

GSK2110183 is an ATP-competitive inhibitor of Akt.[8] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[9][10] This pathway is crucial for cell proliferation, survival, and growth.

cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation GSK2110183 GSK2110183 Analog 1 GSK2110183->Akt Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK2110183 analog 1.

References

GSK2110183 analog 1 hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using GSK2110183, also known as Afuresertib, a potent and orally bioavailable pan-Akt inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2110183 (Afuresertib)?

A1: GSK2110183 (Afuresertib) is a selective, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3][4] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[5][6] This pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.[5][6] Inhibition of this pathway by Afuresertib can lead to cell cycle arrest and apoptosis in tumor cells.[4][5][7]

Q2: What are the recommended storage conditions for GSK2110183 hydrochloride?

A2: For long-term storage, the solid powder form of GSK2110183 hydrochloride should be stored at -20°C for up to 3 years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[3][8]

Q3: How should I prepare stock solutions and working solutions of GSK2110183 hydrochloride?

A3: It is highly recommended to prepare a stock solution in DMSO.[8] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[8] If using water as the solvent for the stock solution, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 μm filter before use.[8]

Troubleshooting Guide

Issue 1: I am observing low potency or no effect in my cell-based assays.

  • Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation.

    • Recommendation: Always use freshly prepared working solutions and properly stored, aliquoted stock solutions.[3][8]

  • Possible Cause 2: Incorrect Concentration. The effective concentration of Afuresertib can vary significantly between different cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. EC50 values can range from less than 1 µM in sensitive hematological cell lines to higher concentrations in some solid tumor lines.[1]

  • Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance to Akt inhibitors.

    • Recommendation: Confirm that your cell line has an activated PI3K/Akt pathway. You can do this by checking the phosphorylation status of Akt and its downstream targets like GSK3β, PRAS40, and FOXO proteins via Western blot.[1][7]

Issue 2: I am observing significant off-target effects or cellular toxicity.

  • Possible Cause 1: Concentration is too high. High concentrations of any inhibitor can lead to off-target effects.

    • Recommendation: Use the lowest effective concentration that inhibits the target, as determined by your dose-response experiments.

  • Possible Cause 2: Off-target kinase inhibition. While Afuresertib is selective for Akt, it may have some inhibitory effects on other kinases at higher concentrations.[9]

    • Recommendation: To confirm that the observed phenotype is due to Akt inhibition, consider performing a rescue experiment. This could involve overexpressing a constitutively active form of a downstream effector of Akt to see if the phenotype is reversed.

Issue 3: I am having trouble with my in vivo experiments.

  • Possible Cause 1: Poor bioavailability. The formulation and route of administration can significantly impact the bioavailability of the compound.

    • Recommendation: Afuresertib is orally bioavailable.[4][5] For oral gavage, ensure the compound is properly dissolved in a suitable vehicle. Several vehicle formulations have been described, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • Possible Cause 2: Insufficient dosing. The dosing regimen may not be optimal for the tumor model being used.

    • Recommendation: Dose-ranging studies are recommended. For example, in mice with BT474 breast tumor xenografts, daily oral doses of 10, 30, or 100 mg/kg resulted in 8%, 37%, and 61% tumor growth inhibition, respectively.[2][4] In a SKOV3 ovarian tumor xenograft model, the same doses resulted in 23%, 37%, and 97% tumor growth inhibition.[4][7]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Afuresertib (GSK2110183)

TargetAssay TypeKi (nM)IC50 (µM)
Akt1Cell-free kinase assay0.08[1][2][3][4]0.001[1]
Akt2Cell-free kinase assay2[1][2][3][4]-
Akt3Cell-free kinase assay2.6[1][2][3][4]0.001585[1]
E17K AKT1 mutantKinase activity assay-0.0002[1][2]
COLO205 cellsGrowth inhibition assay-0.009[1]

Table 2: In Vivo Efficacy of Afuresertib (GSK2110183)

Xenograft ModelDosing (mg/kg, oral, daily)Tumor Growth Inhibition (TGI)
BT474 (Breast)108%[2][4]
3037%[2][4]
10061%[2][4]
SKOV3 (Ovarian)1023%[4][7]
3037%[4][7]
10097%[4][7]

Experimental Protocols & Visualizations

PI3K/Akt Signaling Pathway and Inhibition by GSK2110183

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by GSK2110183 (Afuresertib). Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream substrates to promote cell survival and proliferation. GSK2110183 blocks the kinase activity of Akt, thereby inhibiting these downstream effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO, PRAS40) Akt->Downstream phosphorylates GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: PI3K/Akt signaling pathway and GSK2110183 inhibition.

General Experimental Workflow for Cell-Based Assays

The following workflow outlines the key steps for conducting a cell-based assay with GSK2110183.

Experimental_Workflow Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Treatment Treat Cells with GSK2110183 Dilutions Prep->Treatment Culture Cell Seeding & Culture Culture->Treatment Incubation Incubate for Specified Duration (e.g., 72 hours) Treatment->Incubation Assay Perform Assay (e.g., CellTiter-Glo for viability) Incubation->Assay Analysis Data Analysis (e.g., IC50 calculation) Assay->Analysis Controls Include Controls: - Vehicle (e.g., DMSO) - Untreated Controls->Treatment

References

Validation & Comparative

Validating the Akt Inhibitory Activity of GSK2110183 Analog 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the Akt inhibitory activity of a novel compound, designated here as GSK2110183 analog 1. To establish a clear benchmark, the performance of analog 1 is compared against its parent compound, GSK2110183 (Afuresertib), a well-characterized, potent, and orally bioavailable pan-Akt inhibitor.[1][2][3] This document outlines the necessary experimental protocols, data presentation formats, and key signaling pathway diagrams to facilitate a thorough and objective evaluation.

Comparative Performance of Akt Inhibitors

A direct comparison of the inhibitory activity of GSK2110183 analog 1 against GSK2110183 and other known Akt inhibitors is crucial for understanding its potency and selectivity. The following tables summarize the expected quantitative data from key biochemical and cell-based assays.

Table 1: Biochemical Assay - Kinase Inhibition

This table compares the direct inhibitory activity of the compounds against purified Akt isoforms. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics for potency.

CompoundAkt1 (IC50/Ki, nM)Akt2 (IC50/Ki, nM)Akt3 (IC50/Ki, nM)Notes
GSK2110183 (Afuresertib) 0.08 (Ki)[2][4][5]2 (Ki)[2][4][5]2.6 (Ki)[2][4][5]ATP-competitive inhibitor.[2][4][6]
GSK2110183 Analog 1 Data to be determinedData to be determinedData to be determined
Ipatasertib (GDC-0068) 5 (IC50)[5]18 (IC50)[5]8 (IC50)[5]ATP-competitive pan-Akt inhibitor.[7]
Capivasertib (AZD5363) 3 (IC50)8 (IC50)8 (IC50)Potent pan-Akt inhibitor.[7]
Uprosertib (GSK2141795) 180 (IC50)328 (IC50)38 (IC50)ATP-competitive Akt inhibitor.[7]

Table 2: Cell-Based Assay - Inhibition of Akt Substrate Phosphorylation

This table evaluates the ability of the compounds to inhibit the phosphorylation of downstream targets of Akt within a cellular context, confirming target engagement and pathway inhibition.

CompoundCell LineDownstream TargetAssay MethodIC50 (nM)
GSK2110183 (Afuresertib) Multiple Hematological LinesGSK3β, PRAS40, FOXOWestern Blot / ELISA< 1000[1]
GSK2110183 Analog 1 Data to be determinedData to be determinedData to be determinedData to be determined
Ipatasertib (GDC-0068) Breast Cancer LinesPRAS40Western Blot~50
Capivasertib (AZD5363) Various Solid TumorsMultipleWestern Blot~10-100

Table 3: Cell-Based Assay - Anti-proliferative Activity

This table assesses the functional consequence of Akt inhibition by measuring the impact on the proliferation of cancer cell lines known to be dependent on the PI3K/Akt signaling pathway.

CompoundCell LineAssay MethodGI50 / IC50 (µM)
GSK2110183 (Afuresertib) COLO205CellTiter-Glo0.009[1]
GSK2110183 Analog 1 Data to be determinedData to be determinedData to be determined
Ipatasertib (GDC-0068) MCF-7MTT Assay~0.5
Capivasertib (AZD5363) BT474SRB Assay~0.2

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: In Vitro Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified Akt kinase isoforms.

Materials:

  • Recombinant active Akt1, Akt2, and Akt3 enzymes.

  • Kinase substrate (e.g., a specific peptide such as GSKα peptide).[6]

  • [γ-³³P]ATP or a non-radioactive ATP source for luminescence-based assays.[6]

  • Kinase reaction buffer.

  • Test compound dilutions.

  • Filter plates and scintillation counter (for radioactive assays) or a plate-reading luminometer (for non-radioactive assays).

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Radioactive Method: Terminate the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[6]

    • Non-radioactive Method (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which is subsequently measured via a luciferase-based reaction.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt and Downstream Targets (Cell-Based)

Objective: To assess the effect of the inhibitor on the phosphorylation state of Akt and its downstream substrates within a cellular context.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant).

  • Cell culture medium and supplements.

  • Test compound dilutions.

  • Lysis buffer.

  • Primary antibodies against phospho-Akt (Ser473 and/or Thr308), total Akt, and downstream targets (e.g., phospho-GSK3β, phospho-PRAS40).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of inhibitor concentrations for a specified duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[9]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo® or MTT)

Objective: To determine the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line.

  • Cell culture medium.

  • Test compound dilutions.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After cell attachment, add the test compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Reagent Addition and Measurement:

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

    • MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.[1]

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies (Optional) KinaseAssay In Vitro Kinase Assay (IC50/Ki Determination) WesternBlot Western Blot (Target Engagement) KinaseAssay->WesternBlot Potent compounds advance CellViability Cell Viability Assay (Functional Outcome) WesternBlot->CellViability Xenograft Tumor Xenograft Models (Efficacy) CellViability->Xenograft Lead candidates advance Start Compound Synthesis (GSK2110183 Analog 1) Start->KinaseAssay

References

Efficacy Showdown: A Comparative Analysis of Pan-AKT Inhibitors Afuresertib (GSK2110183) and Uprosertib (GSK2141795)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Nomenclature: The compound of interest, GSK2110183, is clinically known as Afuresertib.[1][2] They are the same molecule. Extensive research for a distinct molecule referred to as "GSK2110183 analog 1" did not yield any publicly available data. Therefore, this guide will provide a comprehensive efficacy overview of Afuresertib (GSK2110183) and, to fulfill the comparative nature of the request, will contrast its performance with another potent and structurally similar pan-AKT inhibitor, Uprosertib (also known as GSK2141795). Both are orally bioavailable, ATP-competitive inhibitors of all three AKT kinase isoforms, making them relevant subjects for comparison in cancer research.[1]

Mechanism of Action: Targeting a Central Node in Cancer Signaling

Afuresertib and Uprosertib are potent, selective, ATP-competitive inhibitors of the serine/threonine kinase AKT (Protein Kinase B).[1] AKT is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and therapeutic resistance.[3] By binding to the ATP pocket of AKT1, AKT2, and AKT3, both compounds prevent the phosphorylation of numerous downstream substrates, thereby inhibiting the pro-survival signals of the pathway and promoting apoptosis (programmed cell death) in cancer cells.[3][4]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Substrates Downstream Substrates (e.g., GSK3β, FOXO) AKT->Substrates phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Survival & Proliferation Substrates->Proliferation promotes Apoptosis Apoptosis Substrates->Apoptosis inhibits Inhibitors Afuresertib & Uprosertib Inhibitors->AKT inhibit ATP binding GrowthFactors Growth Factors GrowthFactors->RTK bind

Caption: The PI3K/AKT signaling pathway and the point of inhibition by Afuresertib and Uprosertib.

Comparative Efficacy Data

The following tables summarize the available quantitative data for Afuresertib (GSK2110183) and Uprosertib (GSK2141795), highlighting their performance in both biochemical and cellular assays, as well as in vivo tumor models.

Table 1: In Vitro Potency and Activity
ParameterAfuresertib (GSK2110183)Uprosertib (GSK2141795)Reference(s)
Target pan-AKT (AKT1, 2, 3)pan-AKT (AKT1, 2, 3)[1]
Mechanism ATP-competitiveATP-competitive[1]
Ki* (AKT1) 0.08 nM0.066 nM[5]
Ki* (AKT2) 2 nM1.4 nM[5]
Ki* (AKT3) 2.6 nM1.5 nM[5]
E17K AKT1 mutant EC50 0.2 nM0.2 nM[5]
Cell Proliferation EC50 < 1 µM in 65% of hematological cell linesData not specified, but potent in lines with AKT pathway activation[5]

Ki* represents the true inhibitor constant, a measure of binding affinity.

Table 2: In Vivo Anti-Tumor Efficacy (Xenograft Models)
ModelCompoundDosage (Oral, Daily)Tumor Growth Inhibition (TGI)Reference(s)
BT474 (Breast) Afuresertib10, 30, 100 mg/kg8%, 37%, 61%[6]
BT474 (Breast) Uprosertib10, 20, 30 mg/kg28%, 57%, 98%[5]
SKOV3 (Ovarian) Afuresertib10, 30, 100 mg/kg23%, 37%, 97%[5]
SKOV3 (Ovarian) Uprosertib10, 20, 30 mg/kg73%, 85%, 93%[5]

Experimental Methodologies

Detailed protocols are crucial for the interpretation and replication of efficacy data. Below are methodologies for key experiments cited in the comparison.

Kinase Inhibition Assay (Ki*)

This assay determines the intrinsic potency of the inhibitor against the purified kinase.

  • Enzyme Preparation: Recombinant full-length human AKT1, AKT2, and AKT3 are expressed and purified.

  • Inhibitor Incubation: Low concentrations of the AKT enzyme (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3) are pre-incubated with varying concentrations of the inhibitor (Afuresertib or Uprosertib) for 1 hour to allow binding to reach equilibrium.

  • Reaction Initiation: The kinase reaction is started by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P] ATP.

  • Reaction Termination & Detection: After a 2-hour incubation, the reaction is stopped. The radiolabeled peptide product is captured on a phospho-cellulose filter plate, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The true potency (Ki*) is calculated from the inhibition curves.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Plating: Human tumor cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., 0-30 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 3 days (72 hours).

  • Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the vehicle control. The half-maximal effective concentration (EC50) values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis kinase_assay Kinase Assay (Ki*) xenograft Tumor Xenograft Model Establishment cell_culture Cell Line Culture proliferation_assay Proliferation Assay (EC50) cell_culture->proliferation_assay western_blot Western Blot (p-AKT) cell_culture->western_blot dosing Daily Oral Dosing (Vehicle vs. Inhibitor) xenograft->dosing measurement Tumor Volume Measurement dosing->measurement tgi Calculate Tumor Growth Inhibition (TGI) measurement->tgi

References

Cross-Validation of Pan-Akt and BET Inhibitor Effects in Diverse Cancer Cell Lines: A Comparative Analysis of GSK2110183 and GSK525762

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct investigational anticancer agents from GlaxoSmithKline: GSK2110183 (Afuresertib), a potent pan-Akt inhibitor, and the bromodomain and extra-terminal domain (BET) inhibitor GSK525762 (Molibresib, I-BET-762). While not a direct chemical analog, GSK525762 is a relevant comparator from the same developer, targeting a different oncogenic pathway and thus offering a valuable cross-validation of cellular effects and therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these compounds.

Introduction

GSK2110183 (Afuresertib) is an orally bioavailable, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in tumorigenesis.[3][4][5] By inhibiting Akt, GSK2110183 aims to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

In contrast, GSK525762 (Molibresib, I-BET-762) is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[6][7] These proteins are epigenetic "readers" that recognize acetylated histones and recruit transcriptional machinery to specific gene promoters, including key oncogenes like MYC.[7][8] Inhibition of BET proteins by GSK525762 displaces them from chromatin, leading to the downregulation of critical cancer-driving genes.[6][8]

This guide will compare the biochemical potency, cellular activity, and mechanistic pathways of these two compounds across a range of cancer cell lines.

Biochemical and Cellular Potency

The following tables summarize the inhibitory constants (Ki) against their respective targets and the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) for antiproliferative effects in various cancer cell lines.

Table 1: Biochemical Potency of GSK2110183 and GSK525762 Against Their Primary Targets

CompoundTargetKi (nM)Assay Type
GSK2110183 (Afuresertib)Akt10.08Kinase Assay
Akt22.0Kinase Assay
Akt32.6Kinase Assay
GSK525762 (Molibresib)BET Proteins (BRD2/3/4)32.5 - 42.5 (IC50)FRET Analysis

Data sourced from multiple studies.[1][2][6][9]

Table 2: Comparative Antiproliferative Activity (EC50/IC50) in Selected Cancer Cell Lines

Cell LineCancer TypeGSK2110183 (Afuresertib) EC50 (µM)GSK525762 (Molibresib) IC50 (µM)
Hematological Malignancies
697LeukemiaSensitive (<1 µM)Not specified
HL-60LeukemiaSensitive (<1 µM)Not specified
MM1.SMultiple MyelomaSensitive (<1 µM)Not specified
OPM-2Multiple MyelomaSensitive (<1 µM)<1.0
Solid Tumors
BT474Breast CancerSensitive (<1 µM)Not specified
LNCaPProstate CancerSensitive (<1 µM)Sensitive
VCaPProstate CancerNot specifiedSensitive
DU145Prostate CancerNot specifiedLess Sensitive
MDA-MB-231Breast CancerNot specified0.46
NCI-H358Lung Cancer< 0.1Not specified
AsPC-1Pancreatic CancerNot specified0.231
PANC-1Pancreatic CancerNot specified2.55

Note: Sensitivity data for GSK2110183 is often reported as a percentage of cell lines with EC50 < 1 µM.[1][10] Overall, 65% of hematological and 21% of solid tumor cell lines tested showed sensitivity to GSK2110183 with an EC50 < 1 µM.[1][10][11] Prostate cancer cell lines with high c-Myc expression (LNCaP, VCaP) are more sensitive to GSK525762.[8] Data for GSK525762 in pancreatic cell lines is also available.[12]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of GSK2110183 and GSK525762 are depicted in the following signaling pathway diagrams.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation GSK3b->Proliferation FOXO->Proliferation Apoptosis Apoptosis Casp9->Apoptosis GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt Inhibits

Caption: PI3K/Akt signaling pathway inhibited by GSK2110183.

BET_Inhibition_Pathway cluster_nucleus Nucleus Histone Acetylated Histone Tails BET BET Proteins (BRD2/3/4) Histone->BET Binds to RNAPolII RNA Pol II Complex BET->RNAPolII Recruits Oncogenes Oncogenes (e.g., MYC) RNAPolII->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription GSK525762 GSK525762 (Molibresib) GSK525762->BET Inhibits Binding

Caption: Mechanism of BET inhibition by GSK525762.

A standard experimental workflow for assessing the antiproliferative effects of these compounds is outlined below.

Experimental_Workflow start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 72-96 hours treat->incubate assay Add Viability Reagent (e.g., CellTiter-Glo) incubate->assay read Measure Luminescence or Absorbance assay->read analyze Calculate EC50/IC50 Values read->analyze end Data Analysis & Comparison analyze->end

Caption: Workflow for cell viability and proliferation assays.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize GSK2110183 and GSK525762.

Kinase Inhibition Assay (for GSK2110183)
  • Objective: To determine the inhibitory potency (Ki) of GSK2110183 against Akt isoforms.

  • Methodology: A filter binding assay is utilized with purified recombinant Akt1, Akt2, and Akt3 enzymes.

    • The enzyme is pre-incubated with varying concentrations of GSK2110183 for 60 minutes.

    • The kinase reaction is initiated by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P] ATP.

    • Reactions proceed for 2 hours and are then terminated.

    • The radiolabeled peptide product is captured on a phosphocellulose filter plate.

    • Radioactivity is measured to determine the extent of kinase activity inhibition.

    • Ki values are calculated from inhibition curves.[1]

Bromodomain Binding Assay (for GSK525762)
  • Objective: To measure the binding affinity of GSK525762 to BET bromodomains.

  • Methodology: A Fluorescence Resonance Energy Transfer (FRET) assay is commonly employed.

    • Recombinant BET proteins (e.g., BRD2, BRD3, BRD4) are used.

    • A fluorescently-labeled, acetylated histone peptide is pre-bound to the BET protein.

    • GSK525762 is titrated into the solution.

    • As GSK525762 displaces the peptide, the FRET signal changes.

    • The change in FRET is measured to determine the IC50 value, which reflects the concentration of the inhibitor required to displace 50% of the bound peptide.[6]

Cell Proliferation Assay
  • Objective: To determine the antiproliferative effect (EC50/IC50) of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded into 96-well plates at an optimal density for growth and incubated overnight.

    • Cells are treated with a serial dilution of the test compound (e.g., GSK2110183 or GSK525762) or a vehicle control (DMSO).

    • The plates are incubated for a period of 3 to 4 days.[1]

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read using a plate reader.

    • The data is normalized to the vehicle-treated controls, and EC50/IC50 values are calculated using a 4- or 6-parameter curve fitting algorithm.[1]

Western Blot Analysis
  • Objective: To confirm the mechanism of action by observing changes in downstream signaling proteins.

  • Methodology:

    • Cells are treated with the compound or vehicle for a specified time (e.g., 1 hour for GSK2110183).[11]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., for GSK2110183: p-Akt, Akt, p-GSK3β, p-FOXO; for GSK525762: c-Myc).

    • A loading control (e.g., tubulin or actin) is used to ensure equal protein loading.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

Conclusion

GSK2110183 (Afuresertib) and GSK525762 (Molibresib) represent two distinct approaches to cancer therapy, targeting crucial signaling and epigenetic pathways, respectively. GSK2110183 demonstrates potent inhibition of the Akt pathway, showing particular promise in hematological malignancies and solid tumors with activated PI3K/Akt signaling.[1][10][13] GSK525762 effectively downregulates the expression of key oncogenes like MYC through BET inhibition, with notable activity in models of prostate cancer and multiple myeloma.[8][14] The cross-validation of their effects in different cell lines, supported by the detailed experimental protocols provided, offers a robust framework for researchers to understand their preclinical profiles and potential clinical applications. The choice of inhibitor and the predicted response are highly dependent on the underlying genetic and signaling landscape of the specific cancer being studied.

References

A Comparative Guide to Pan-Akt Inhibitors: GSK2110183 Analog 1 Hydrochloride and Other Leading Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt (also known as protein kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell survival, proliferation, and metabolism. Dysregulation of this pathway is a frequent event in many cancers, making Akt an attractive target for therapeutic intervention. This guide provides an objective comparison of GSK2110183 analog 1 hydrochloride (Afuresertib) with other prominent pan-Akt inhibitors, including Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, supported by experimental data.

Mechanism of Action: Targeting a Key Survival Kinase

Pan-Akt inhibitors can be broadly classified into two main categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.

  • ATP-Competitive Inhibitors: this compound, Capivasertib, and Ipatasertib belong to this class. They bind to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] Afuresertib is an orally bioavailable, selective, and potent ATP-competitive pan-Akt kinase inhibitor.[2][3][4]

  • Allosteric Inhibitors: MK-2206 is a notable example of an allosteric inhibitor. It binds to a site distinct from the ATP pocket, inducing a conformational change that locks Akt in an inactive state and prevents its translocation to the plasma membrane, a crucial step for its activation.[5]

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of the selected pan-Akt inhibitors against the three Akt isoforms (Akt1, Akt2, and Akt3) and their selectivity against the closely related kinase, PKA. Lower Ki or IC50 values indicate higher potency.

InhibitorTypeAkt1 (Ki/IC50, nM)Akt2 (Ki/IC50, nM)Akt3 (Ki/IC50, nM)PKA (IC50, nM)Selectivity for Akt1 vs. PKA (fold)
GSK2110183 analog 1 HCl (Afuresertib) ATP-Competitive0.08 (Ki)[2][4][6][7]2 (Ki)[2][4][6][7]2.6 (Ki)[2][4][6][7]--
Capivasertib (AZD5363) ATP-Competitive3 (IC50)[8][9][10]8 (IC50)[8][9][10]8 (IC50)[8][9][10]--
Ipatasertib (GDC-0068) ATP-Competitive5 (IC50)[10][11][12][13][14]18 (IC50)[10][11][12][13][14]8 (IC50)[10][11][12][13][14]3100[11]>620[7][11][14]
MK-2206 Allosteric8 (IC50)[15]12 (IC50)[15]65 (IC50)[15]--

Data not available is denoted by "-".

In Vivo Efficacy: Tumor Growth Inhibition

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes their efficacy in terms of tumor growth inhibition (TGI).

InhibitorXenograft ModelDose and ScheduleTumor Growth Inhibition (TGI)
GSK2110183 analog 1 HCl (Afuresertib) BT474 (Breast Cancer)100 mg/kg, daily61%[2][6]
SKOV3 (Ovarian Cancer)100 mg/kg, daily97%[2][6]
Capivasertib (AZD5363) BT474c (Breast Cancer)130-300 mg/kg, chronic oral dosingDose-dependent growth inhibition[8][16]
786-0 (Renal Cancer, PTEN-null)150 mg/kg, twice daily125% (partial regression)[17]
Ipatasertib (GDC-0068) LNCaP (Prostate Cancer, PTEN-null)100 mg/kg, daily>90%[1][3]
HGC-27 (Gastric Cancer, PTEN-null)100 mg/kg, daily>90%[1]
MK-2206 CNE-2 (Nasopharyngeal Cancer)240 mg/kg, 3 times a weekSignificant inhibition[18]
A2780 (Ovarian Cancer)240 mg/kg, 3 times a week~60% inhibition[19]

Signaling Pathways and Experimental Workflows

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Pan-Akt Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt (inactive) PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) pAkt Akt (active) Downstream Downstream Substrates (e.g., GSK3β, FOXO) pAkt->Downstream Phosphorylates Cell_Response Cell Survival, Proliferation, Metabolism Downstream->Cell_Response Regulates GSK2110183 GSK2110183 Capivasertib Ipatasertib GSK2110183->pAkt ATP-competitive inhibition MK2206 MK-2206 MK2206->Akt Allosteric inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Kinase_Assay_Workflow Start Start: Recombinant Akt Enzyme Inhibitor Add Pan-Akt Inhibitor (e.g., GSK2110183) Start->Inhibitor Substrate Add ATP and Peptide Substrate Inhibitor->Substrate Incubation Incubate at 30°C Substrate->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection End End: Determine IC50 Detection->End

Caption: A generalized workflow for an in vitro kinase assay.

Western_Blot_Workflow Start Start: Cell Culture and Inhibitor Treatment Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Assess Target Phosphorylation Analysis->End

References

Navigating the Reproducibility of In Vivo Efficacy for the Akt Inhibitor GSK2110183 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available in vivo data for the pan-Akt inhibitor GSK2110183 (Afuresertib). Due to a lack of published in vivo studies for its structural analog, GSK2110183 analog 1 hydrochloride, this guide focuses on the reproducibility of the parent compound's anti-tumor efficacy across various preclinical cancer models. By comparing data from multiple studies, we aim to provide an objective assessment of its in vivo performance and offer detailed experimental protocols to aid in the design of future studies.

Comparative Analysis of In Vivo Efficacy

The reproducibility of in vivo studies with GSK2110183 (Afuresertib) can be evaluated by comparing the outcomes of different preclinical studies in similar cancer models. The following tables summarize the tumor growth inhibition (TGI) data from various xenograft studies. While direct replication studies are not available, the consistency of anti-tumor activity across multiple independent research efforts provides a measure of the compound's reliability in vivo.

Table 1: In Vivo Efficacy of GSK2110183 (Afuresertib) in Mouse Xenograft Models
Cancer ModelCell LineDosing (Oral)Tumor Growth Inhibition (TGI)Reference
Breast CancerBT47410 mg/kg/day8%[1][2]
30 mg/kg/day37%[1][2]
100 mg/kg/day61%[1][2]
Ovarian CancerSKOV310 mg/kg/day23%[1][2]
30 mg/kg/day37%[1][2]
100 mg/kg/day97%[1][2]
Table 2: In Vivo Efficacy of GSK2110183 (Afuresertib) in a Rat Esophageal Cancer Model
Cancer ModelDosing (Oral)Tumor Inhibition RateReference
Esophageal Cancer2 µmol/L15.91 ± 4.90%[3]
10 µmol/L25.59 ± 4.09%[3]
20 µmol/L36.84 ± 3.64%[3]
Table 3: Comparison with Other ATP-Competitive Akt Inhibitors

To provide a broader context for the in vivo performance of GSK2110183, this table compares its efficacy with other well-characterized Akt inhibitors in similar preclinical models.

InhibitorCancer ModelCell LineDosing (Oral)Tumor Growth Inhibition (TGI)Reference
GSK2110183 (Afuresertib) Ovarian CancerSKOV3100 mg/kg/day97%[1][2]
GDC-0068 (Ipatasertib)Breast CancerKPL-4 (PIK3CA mutant)100 mg/kg/day~80%[4]
AZD5363 (Capivasertib)Breast CancerBT474100 mg/kg, twice daily>80%[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the general approach to in vivo testing, the following diagrams illustrate the PI3K/Akt signaling pathway targeted by GSK2110183 and a typical workflow for a xenograft study.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream_Effectors Phosphorylation GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt Inhibition Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Simplified PI3K/Akt signaling pathway inhibited by GSK2110183.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest tumor_implantation 4. Tumor Cell Implantation cell_harvest->tumor_implantation animal_prep 3. Animal Preparation animal_prep->tumor_implantation tumor_growth 5. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization treatment 7. Treatment Administration randomization->treatment data_collection 8. Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->data_collection Repeated Measures analysis 9. Data Analysis (e.g., TGI calculation) data_collection->analysis end End analysis->end

Caption: General workflow for an in vivo mouse xenograft study.

Experimental Protocols

To ensure the reproducibility of in vivo studies, detailed and standardized protocols are essential. The following section outlines a general methodology for a subcutaneous xenograft study based on common practices reported in the literature.[6][7][8]

I. Cell Culture and Preparation
  • Cell Line Maintenance : Culture human cancer cell lines (e.g., BT474, SKOV3) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.

  • Cell Harvesting : When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting : Wash the harvested cells with sterile phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion; viability should be >90%.

  • Cell Suspension : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells in 100 µL). To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel.

II. Animal Husbandry and Tumor Implantation
  • Animal Model : Use immunodeficient mice (e.g., female athymic nude or SCID mice), 4-6 weeks old. Allow for a 3-5 day acclimatization period.

  • Tumor Implantation :

    • Anesthetize the mouse using an appropriate anesthetic.

    • Shave and sterilize the injection site, typically the flank.

    • Inject the prepared cell suspension subcutaneously.

    • Monitor the animals regularly for tumor formation and general health.

III. Tumor Monitoring and Treatment
  • Tumor Measurement : Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[6]

  • Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration :

    • Control Group : Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) following the same schedule and route as the treatment group.[2]

    • Treatment Group : Administer GSK2110183 orally at the desired doses (e.g., 10, 30, 100 mg/kg) daily.

  • Data Collection : Continue to measure tumor volume and mouse body weight throughout the study.

  • Efficacy Endpoint : At the end of the study, calculate the percent tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion

The available in vivo data for GSK2110183 (Afuresertib) demonstrate a consistent, dose-dependent anti-tumor effect across multiple preclinical cancer models, suggesting a reasonable degree of reproducibility. However, the lack of direct replication studies and the absence of in vivo data for its analog, this compound, highlight the need for further investigation to firmly establish its preclinical efficacy profile. The provided experimental protocols and comparative data serve as a valuable resource for researchers designing and interpreting future in vivo studies with this class of Akt inhibitors.

References

A Head-to-Head In Vitro Comparison of GSK2110183 (Afuresertib) and Other Pan-Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of GSK2110183 (Afuresertib) and its analogs, other prominent pan-Akt inhibitors in various stages of preclinical and clinical development. The data presented here has been compiled from publicly available scientific literature and product information to facilitate an objective evaluation of their performance in key biochemical and cellular assays.

Introduction to GSK2110183 and its Analogs

GSK2110183 (Afuresertib) is a potent, orally bioavailable, ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[4][5] This makes Akt an attractive target for cancer therapy.

This guide will compare GSK2110183 with other well-characterized pan-Akt inhibitors, including:

  • Ipatasertib (GDC-0068) : An ATP-competitive pan-Akt inhibitor.

  • Uprosertib (GSK2141795) : An ATP-competitive pan-Akt inhibitor.

  • Capivasertib (AZD5363) : An ATP-competitive pan-Akt inhibitor.[5]

  • MK-2206 : An allosteric pan-Akt inhibitor, offering a different mechanism of action for comparison.[5]

Quantitative Performance Analysis

The following tables summarize the in vitro biochemical potency and cellular activity of GSK2110183 and its analogs. Data is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Table 1: Biochemical Potency Against Akt Isoforms

This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of each compound against the three Akt isoforms. Lower values indicate greater potency.

InhibitorMechanism of ActionAkt1 (nM)Akt2 (nM)Akt3 (nM)
GSK2110183 (Afuresertib) ATP-competitive0.08 (Ki)2 (Ki)2.6 (Ki)
Ipatasertib (GDC-0068) ATP-competitive5 (IC50)18 (IC50)8 (IC50)
Uprosertib (GSK2141795) ATP-competitive180 (IC50)328 (IC50)43 (IC50)
Capivasertib (AZD5363) ATP-competitive3 (IC50)7 (IC50)7 (IC50)
MK-2206 Allosteric5 (IC50)12 (IC50)65 (IC50)

Data compiled from multiple sources.[1][2][3][6]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

This table provides a comparison of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the inhibitors in various cancer cell lines.

Cell LineCancer TypeGSK2110183 (Afuresertib) (µM)Ipatasertib (GDC-0068) (µM)MK-2206 (µM)Capivasertib (AZD5363) (µM)
MDA-MB-468 Triple-Negative Breast CancerNot widely reported0.020 ± 0.0010.33 ± 0.01~0.4
BT474 Breast Cancer~0.8~0.5~1.2~0.6
SKOV3 Ovarian Cancer< 1~1.5~2.5~1.8
LNCaP Prostate CancerNot widely reported~0.1~0.2~0.3

Data is indicative and compiled from multiple studies. Direct comparison should be made cautiously as assay conditions can vary.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling cascade and the points of inhibition for ATP-competitive and allosteric inhibitors.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Partial Activation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition GF Growth Factor GF->RTK ATP_competitive ATP-Competitive Inhibitors (GSK2110183, Ipatasertib, Uprosertib, Capivasertib) ATP_competitive->Akt Allosteric Allosteric Inhibitor (MK-2206) Allosteric->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of compounds against purified Akt enzymes.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of inhibitor compounds Incubation Incubate enzyme with inhibitor (pre-incubation) Compound_Prep->Incubation Enzyme_Prep Prepare purified Akt enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and [γ-33P]ATP solution Reaction_Start Initiate reaction by adding substrate and [γ-33P]ATP Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Terminate reaction Reaction_Start->Reaction_Stop Capture Capture phosphorylated substrate on filter plate Reaction_Stop->Capture Wash Wash to remove unincorporated [γ-33P]ATP Capture->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Caption: Workflow for a radioactive filter binding kinase assay.

Experimental Workflow: Cell Viability Assay

This diagram illustrates the steps involved in a typical CellTiter-Glo® luminescent cell viability assay.

Cell_Viability_Workflow Plate_Cells Plate cells in a multi-well plate Incubate_Cells Incubate for 24 hours to allow attachment Plate_Cells->Incubate_Cells Add_Compound Add serial dilutions of inhibitor compounds Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Equilibrate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® reagent to each well Equilibrate->Add_Reagent Mix Mix on an orbital shaker to induce cell lysis Add_Reagent->Mix Incubate_Luminescence Incubate at room temperature to stabilize luminescent signal Mix->Incubate_Luminescence Read_Plate Measure luminescence using a plate reader Incubate_Luminescence->Read_Plate Analyze_Data Analyze data to determine EC50 values Read_Plate->Analyze_Data

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Experimental Protocols

In Vitro Akt Kinase Inhibition Assay (Filter Binding)

This protocol is a common method for determining the biochemical potency of inhibitors against purified Akt enzymes.

Materials:

  • Purified recombinant Akt1, Akt2, and Akt3 enzymes.

  • GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide).

  • [γ-33P]ATP.

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

  • Inhibitor compounds (GSK2110183 and analogs) dissolved in DMSO.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase reaction buffer.

  • In a multi-well plate, add the diluted inhibitors.

  • Add the purified Akt enzyme to each well and incubate for 1 hour at room temperature for pre-incubation.

  • Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-33P]ATP.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 or Ki values.[7]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.[7][8]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well or 384-well opaque-walled plates.

  • Inhibitor compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the inhibitor compounds in cell culture medium.

  • Add the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Western Blotting for Akt Pathway Modulation

This technique is used to assess the effect of the inhibitors on the phosphorylation status of Akt and its downstream targets.

Materials:

  • Cancer cell lines.

  • Inhibitor compounds.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Plate the cells and allow them to attach.

  • Treat the cells with the inhibitor compounds at various concentrations for a specified time (e.g., 2, 6, or 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

References

Navigating the PI3K/Akt Signaling Pathway: A Comparative Guide to Afuresertib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of GSK2110183 (afuresertib), a potent pan-Akt inhibitor, and its analogs. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the critical evaluation of these compounds for therapeutic development.

Introduction to Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4] This guide focuses on the on-target effects of afuresertib and provides a comparative landscape of its performance against other known Akt inhibitors. While a specific compound, "GSK2110183 analog 1 hydrochloride," is commercially available, public data on its biological activity is currently lacking.[3] Therefore, this guide will focus on afuresertib and other well-characterized analogs and inhibitors.

On-Target Efficacy: A Quantitative Comparison

The potency of afuresertib and other selected pan-Akt inhibitors against the three Akt isoforms is summarized in the table below. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a direct measure of on-target activity.

CompoundAkt1 (Ki/IC50, nM)Akt2 (Ki/IC50, nM)Akt3 (Ki/IC50, nM)Notes
Afuresertib (GSK2110183) 0.08 2 2.6 Potent, orally bioavailable, ATP-competitive pan-Akt inhibitor.[3][4]
Uprosertib (GSK2141795)Data not specifiedData not specifiedData not specifiedA structural analog of afuresertib where the thiophene core is replaced by a furan ring.[5]
Ipatasertib (GDC-0068)5121Potent and selective ATP-competitive pan-Akt kinase inhibitor.[6]
Capivasertib (AZD5363)388Potent inhibitor of all Akt isoforms.[7]
MK-220681265Allosteric pan-Akt inhibitor.
GSK6906932139ATP-competitive inhibitor.[7]

Signaling Pathway and Mechanism of Action

Afuresertib exerts its on-target effects by binding to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of pro-survival signaling and the activation of apoptotic pathways.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Substrates (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt Inhibition Cell_Survival Cell Survival, Proliferation, Metabolism Downstream->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.

Inhibition of Akt by afuresertib has been shown to decrease the phosphorylation of several key downstream targets, including GSK3β, PRAS40, and FOXO proteins.[3] This leads to cell cycle arrest in the G1 phase and the induction of apoptosis through mechanisms such as increased caspase-3 and caspase-7 activity.[3]

Experimental Protocols

To confirm the on-target effects of this compound or other novel Akt inhibitors, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound Dilution Prepare serial dilutions of test compound Incubation Incubate compound, enzyme, and substrate/ATP Compound Dilution->Incubation Enzyme Preparation Prepare purified Akt1, Akt2, or Akt3 Enzyme Preparation->Incubation Substrate_ATP Prepare substrate and ATP solution Substrate_ATP->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection IC50 Determination Calculate IC50 value Detection->IC50 Determination

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; a suitable peptide substrate (e.g., Crosstide); ATP; kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • In a microplate, combine the Akt enzyme, the test compound at various concentrations, and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: Determine the concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50 value) by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis for Akt Pathway Inhibition

This assay confirms the on-target effects of the inhibitor in a cellular context by measuring the phosphorylation status of Akt and its downstream targets.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known constitutively active PI3K/Akt pathway (e.g., BT474, SKOV3).

    • Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473 and Thr308), total Akt, phosphorylated downstream targets (e.g., p-GSK3β), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control. A dose-dependent decrease in the phosphorylation of Akt and its substrates confirms the on-target activity of the inhibitor.

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent pan-Akt inhibitor with demonstrated on-target effects both in vitro and in vivo. While "this compound" is available as a research tool, its biological activity remains to be publicly documented. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify the on-target effects of this and other novel Akt inhibitors. A thorough comparative analysis, as presented here, is essential for the informed selection and development of the next generation of targeted cancer therapies.

References

Independent Verification of GSK2110183 Analog 1's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of the pan-Akt inhibitor GSK2110183 (Afuresertib) and its potent analog, GSK2141795. The information presented is based on independently verifiable experimental data to assist researchers in evaluating these compounds for further investigation and development.

Introduction

GSK2110183 (Afuresertib) is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][4][5] Consequently, inhibitors of this pathway, such as GSK2110183 and its analogs, represent a promising class of anti-cancer therapeutics.[6][7] This guide focuses on a direct comparison of GSK2110183 with a closely related and highly potent analog, GSK2141795, which for the purpose of this guide will be referred to as "Analog 1".

Comparative Anti-Tumor Activity

The anti-tumor efficacy of GSK2110183 and Analog 1 (GSK2141795) has been evaluated across a range of preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: Biochemical Potency against Akt Isoforms
CompoundAkt1 (Ki)Akt2 (Ki)Akt3 (Ki*)
GSK21101830.08 nM2.0 nM2.6 nM
Analog 1 (GSK2141795)0.066 nM1.4 nM1.5 nM

Ki* represents the true inhibition constant.

Table 2: In Vitro Anti-Proliferative Activity (EC50) in Human Cancer Cell Lines
Cell LineCancer TypeGSK2110183 (EC50)Analog 1 (GSK2141795) (EC50)
BT474Breast Cancer66 nM1.1 µM
SKOV3Ovarian CancerNot ReportedNot Reported
Hematological Malignancies (Overall)Various65% of cell lines sensitive (EC50 < 1 µM)81% of cell lines sensitive (EC50 < 1 µM)
Solid Tumors (Overall)Various21% of cell lines sensitive (EC50 < 1 µM)36% of cell lines sensitive (EC50 < 1 µM)
Table 3: In Vivo Anti-Tumor Efficacy (Tumor Growth Inhibition - TGI)
CompoundXenograft ModelDose (mg/kg, daily)TGI (%)
GSK2110183BT474 (Breast)108%
3037%
10061%
GSK2110183SKOV3 (Ovarian)1023%
3037%
10097%
Analog 1 (GSK2141795)BT474 (Breast)1028%
2057%
3098%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the Akt enzyme and a suitable substrate (e.g., GSKα peptide) to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure : In a multi-well plate, add the diluted kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection : Stop the reaction by adding a stop solution (e.g., EDTA). For radiometric assays, capture the phosphorylated substrate on a filter plate and measure radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 or Ki value by fitting the data to a dose-response curve.

Cell Proliferation (CellTiter-Glo®) Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a DMSO-treated control group.

  • Reagent Addition : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the data to the DMSO control and calculate the EC50 value, the concentration at which the compound inhibits cell growth by 50%.

Western Blotting for Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets.

  • Cell Lysis : Treat cells with the test compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK2110183 GSK2110183 (Analog 1) GSK2110183->Akt Inhibits Experimental_Workflow start Start kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50, EC50, etc.) kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (CellTiter-Glo®) cell_culture->proliferation_assay western_blot Western Blotting for Akt Pathway cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to GSK2110183 Analog 1 Hydrochloride and Other Selective Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable Akt inhibitor is a critical decision. This guide provides a detailed comparison of GSK2110183 analog 1 hydrochloride, also known as Afuresertib (GSK2110183), with other selective inhibitors of the serine/threonine-protein kinase Akt. This comparison is based on their mechanism of action, inhibitory potency, selectivity, and cellular effects, supported by experimental data.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a prime target for therapeutic intervention.[1][3] Akt inhibitors can be broadly categorized into ATP-competitive and allosteric inhibitors.[1][4]

Mechanism of Action

GSK2110183 (Afuresertib) is an orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6][7] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream substrates, leading to the inhibition of the PI3K/Akt signaling pathway.[5][8] This action can induce tumor cell apoptosis and inhibit proliferation.[5][8] Other prominent selective Akt inhibitors, such as Capivasertib (AZD5363), Ipatasertib (GDC-0068), and Uprosertib (GSK2141795), also act as ATP-competitive inhibitors.[4][9] In contrast, MK-2206 is an allosteric inhibitor that does not compete with ATP.[4][10]

Quantitative Comparison of Inhibitor Potency

The potency of Akt inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the reported values for GSK2110183 and other selective Akt inhibitors against the three Akt isoforms.

InhibitorAkt1Akt2Akt3
GSK2110183 (Afuresertib) 0.08 nM (Ki) [11][12][13]2 nM (Ki) [11][12][13]2.6 nM (Ki) [11][12][13]
Capivasertib (AZD5363)3 nM (IC50)[9]8 nM (IC50)[9]8 nM (IC50)[9]
Ipatasertib (GDC-0068)5 nM (IC50)[9]18 nM (IC50)[9]8 nM (IC50)[9]
Uprosertib (GSK2141795)180 nM (IC50)[9]328 nM (IC50)[9]38 nM (IC50)[9]
MK-22068 nM (IC50)[9][14]12 nM (IC50)[9][14]65 nM (IC50)[9][14]
A-67456311 nM (Ki)[9][14]--
Akti-1/258 nM (IC50)[9][14]210 nM (IC50)[9][14]>36-fold selective for Akt1 over Akt3[9][14]

Table 1: Inhibitory Potency of Selected Akt Inhibitors. Lower values indicate higher potency. Ki denotes the inhibition constant, while IC50 represents the half-maximal inhibitory concentration.

Selectivity Profile

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. GSK2110183 is highly selective for Akt kinases.[15] However, it also shows some inhibitory activity against other closely related kinases in the AGC family, such as PKA and PKG.[15][16]

InhibitorOff-Target Kinases with Significant Inhibition
GSK2110183 (Afuresertib) PKA (IC50 = 1.3 nM), PKG1α (IC50 = 0.9 nM), PKG1β (IC50 = 4 nM)[15]
A-443654PKA (40-fold less potent than against Akt)[16]
A-674563Less selective than A-443654, particularly against cyclin-dependent kinases[16]

Table 2: Selectivity of Akt Inhibitors. This table highlights known off-target kinases that are significantly inhibited by the respective Akt inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates (T308) Downstream Downstream Targets (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor GSK2110183 / Selective Akt Inhibitors Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., cancer cell line with active Akt pathway) Inhibitor_Treatment Inhibitor Treatment (Dose-response and time-course) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-Akt, p-downstream targets, total proteins) Inhibitor_Treatment->Western_Blot Kinase_Assay In Vitro Kinase Assay (Direct measure of Akt activity) Inhibitor_Treatment->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Functional outcome) Inhibitor_Treatment->Cell_Viability_Assay Data_Quantification Data Quantification (Densitometry, IC50 calculation) Western_Blot->Data_Quantification Kinase_Assay->Data_Quantification Cell_Viability_Assay->Data_Quantification Comparative_Analysis Comparative Analysis Data_Quantification->Comparative_Analysis

Caption: A typical experimental workflow for the validation and comparison of Akt inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key experiments used to characterize and compare Akt inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Akt isoforms.

  • Assay Principle: A common method is a filter-binding assay using a peptide substrate and [γ-³³P] ATP.[11][17] The amount of radiolabeled phosphate incorporated into the peptide is quantified. Alternatively, a continuous fluorescence-based assay can be used.[18]

  • Procedure Outline:

    • Recombinant human Akt1, Akt2, or Akt3 enzyme is incubated with the inhibitor at various concentrations.

    • The kinase reaction is initiated by adding the peptide substrate and [γ-³³P] ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated peptide is captured on a filter plate.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis

This technique is used to assess the phosphorylation status of Akt and its downstream targets within cells, providing a measure of the inhibitor's cellular efficacy.

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known activated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant).[10]

    • Culture the cells to 70-80% confluency.

    • Treat the cells with various concentrations of the Akt inhibitor or a vehicle control for a specified duration.[2][10]

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[10]

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308), total Akt, and phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40).[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2][10]

    • Normalize the signal to a loading control like β-actin or GAPDH.[10]

Cell Viability Assay

These assays determine the effect of the inhibitor on cell proliferation and survival.

  • Assay Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.

  • Procedure Outline:

    • Seed cells in a 96-well plate and allow them to attach overnight.[10]

    • Treat the cells with a range of inhibitor concentrations.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

    • Add the assay reagent (e.g., MTT or CellTiter-Glo reagent) to each well.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

Conclusion

This compound (Afuresertib) is a potent, ATP-competitive, and selective pan-Akt inhibitor. Its high potency, particularly against Akt1, makes it a valuable tool for research and a promising candidate for clinical development. When compared to other selective Akt inhibitors, the choice will depend on the specific research question, the desired isoform selectivity, and the cellular context. For instance, researchers interested in the distinct roles of Akt isoforms might prefer an isoform-selective inhibitor, while those targeting cancers with pan-Akt activation may favor a potent pan-inhibitor like GSK2110183. The detailed experimental protocols provided in this guide should enable researchers to conduct robust comparative studies to identify the most suitable Akt inhibitor for their specific needs.

References

A Comparative Analysis of the Therapeutic Index: GSK2110183 (Afuresertib) vs. its Analog, Uprosertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the parent compound GSK2110183 (afuresertib) and its close structural analog, GSK2141795 (uprosertib). Both are potent, orally bioavailable inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2] This analysis is based on publicly available preclinical and clinical data.

Note on "Analog 1": The specific designation "GSK2110183 analog 1" is not formally recognized in the reviewed literature. This comparison utilizes GSK2141795 (uprosertib) as the analog, given its structural similarity and parallel development as an Akt inhibitor.[3]

Executive Summary

Both afuresertib and uprosertib are potent pan-Akt inhibitors with distinct biochemical profiles and varied clinical tolerability.[4] Uprosertib exhibits slightly greater potency against Akt isoforms in biochemical assays. However, clinical data suggests a potentially narrower therapeutic window for uprosertib, with dose-limiting toxicities observed at lower dose equivalents compared to afuresertib.[3][5] This guide will delve into the experimental data supporting these observations.

Data Presentation

Table 1: Comparative Biochemical Potency
CompoundTargetKi (nM)
GSK2110183 (Afuresertib) Akt10.08
Akt22
Akt32.6
GSK2141795 (Uprosertib) Akt10.066
Akt21.4
Akt31.5

Data sourced from a 2014 study characterizing both inhibitors.[4]

Table 2: Comparative Clinical Safety Profile (Phase I Monotherapy)
CompoundMaximum Tolerated Dose (MTD)Common Treatment-Related Adverse Events (>10%)Dose-Limiting Toxicities (DLTs)
GSK2110183 (Afuresertib) 125 mg/dayNausea (23.3%), Diarrhea (20.5%), Dyspepsia (19.2%), Fatigue (16.4%), GERD (15.1%), Anorexia (13.7%)Grade 3 Liver Function Abnormalities (at 150 mg/day)
GSK2141795 (Uprosertib) 75 mg dailyDiarrhea, RashDiarrhea

Data for Afuresertib from a Phase I study in advanced hematologic malignancies.[5] Data for Uprosertib from a Phase I first-in-human study.[6]

Experimental Protocols

In Vitro Akt Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Akt isoforms.

Methodology:

  • Reagents and Materials: Recombinant human Akt1, Akt2, and Akt3 enzymes; ATP; substrate peptide (e.g., GSK3α); kinase assay buffer; 96-well plates; test compounds (GSK2110183 and GSK2141795); radioactive [γ-³²P]ATP or fluorescent-labeled ATP analog; phosphocellulose filter mats or fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay). e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. For radiometric assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. h. For fluorescent assay: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines (e.g., MCF-7, PC-3); cell culture medium; fetal bovine serum (FBS); 96-well cell culture plates; test compounds; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO or acidified isopropanol); multi-well spectrophotometer.

  • Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the test compounds. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. e. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK2110183 GSK2110183 (Afuresertib) GSK2110183->Akt Inhibits Uprosertib GSK2141795 (Uprosertib) Uprosertib->Akt Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream

Caption: PI3K/Akt Signaling Pathway and Inhibition by Afuresertib and Uprosertib.

Therapeutic_Index_Workflow start Start in_vitro In Vitro Efficacy (IC50 in cell lines) start->in_vitro in_vivo_tox In Vivo Toxicity (Maximum Tolerated Dose) start->in_vivo_tox in_vivo_eff In Vivo Efficacy (Tumor growth inhibition) in_vitro->in_vivo_eff therapeutic_index Therapeutic Index (Efficacy vs. Toxicity) in_vivo_eff->therapeutic_index in_vivo_tox->therapeutic_index comparison Comparative Assessment therapeutic_index->comparison end End comparison->end

Caption: Experimental Workflow for Assessing Therapeutic Index.

References

Safety Operating Guide

Navigating the Disposal of GSK2110183 Analog 1 Hydrochloride: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK2110183 analog 1 hydrochloride, a compound likely utilized in kinase inhibition research.

Important Notice: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following procedures are based on best practices for the disposal of potent, biologically active compounds, kinase inhibitors, and hydrochloride salts.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.[3][4][5]

Hazard Assessment and Classification

Given the lack of a specific SDS, it is imperative to handle this compound as a potent, potentially hazardous substance.[2] Compounds of this nature, particularly kinase inhibitors, often fall under several hazard classifications.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling.[6]
Aquatic Hazard (Long-term) Potentially toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not dispose of down the drain.[1][6]
Potent/Cytotoxic Agent As a kinase inhibitor, it is designed to be biologically active and may have cytotoxic effects.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[6]
Disposal Workflow for this compound

The following diagram outlines the general workflow for the safe disposal of this compound and associated waste.

G Figure 1: Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Pickup A Unused/Expired Compound D Segregate from other waste streams A->D B Contaminated Labware (e.g., vials, pipette tips, gloves) B->D C Solutions Containing Compound C->D E Solid Waste Container (Labeled 'Hazardous Waste') D->E Solids F Liquid Waste Container (Labeled 'Hazardous Waste') D->F Liquids G Store in Satellite Accumulation Area (SAA) E->G F->G H Request EHS Pickup G->H I Final Disposal by Licensed Facility (e.g., Incineration) H->I

Caption: General workflow for the disposal of this compound.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is essential for ensuring safety and compliance.

Protocol 1: Segregation and Containment of Waste
  • Point of Generation: At the location where the waste is created, immediately segregate all materials contaminated with this compound from other laboratory waste streams.[2]

  • Solid Waste:

    • Place unused or expired pure compound, along with contaminated solid items (e.g., weighing paper, gloves, pipette tips, vials), into a designated, durable, and sealable hazardous waste container.[2]

    • This container should be clearly labeled with the words "Hazardous Waste" and list "this compound" as a constituent.[2][7]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2]

    • Ensure the container is kept securely closed when not in use.[3][4]

    • Label the container with "Hazardous Waste" and the chemical contents, including solvents and an estimated concentration of the active compound.[7]

  • Sharps:

    • Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container for hazardous waste.

Protocol 2: Storage and Labeling
  • Waste Containers: Use only appropriate and compatible containers for waste storage, with a preference for plastic to avoid breakage.[3] The original compound container can be a suitable option if available.

  • Labeling: As soon as waste is added to a container, it must be labeled.[8] The label should include:

    • The words “Hazardous Waste”.[2]

    • The full chemical name(s) of the contents (no abbreviations).[8]

    • The approximate quantities or concentrations.

    • The date when waste was first added to the container.[3]

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste containers in a designated SAA within your laboratory.[3][4] This area must be at or near the point of waste generation.[3][4]

  • Segregation of Incompatible Wastes: Ensure that containers of this compound waste are stored separately from incompatible materials. For example, keep acidic solutions segregated from bases and reactive chemicals.[7][9]

Protocol 3: Decontamination and Disposal of Empty Containers
  • Decontamination:

    • Surfaces and equipment that have come into contact with the compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[2]

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[2][6]

  • Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][9]

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[1][9] Subsequent rinsates may also need to be collected depending on local regulations.

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[5][7]

Logical Relationships in Waste Handling

The following diagram illustrates the key decision points and relationships in the handling and disposal process.

G Figure 2: Decision Logic for Waste Handling A Waste Generated B Is it contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes D Follow standard lab waste procedures B->D No E Is the waste solid, liquid, or sharp? C->E F Use designated solid hazardous waste container E->F Solid G Use designated liquid hazardous waste container E->G Liquid H Use designated sharps hazardous waste container E->H Sharp I Store in SAA and request EHS pickup F->I G->I H->I

Caption: Decision-making process for handling waste related to this compound.

Prohibited Disposal Methods

Under no circumstances should this compound or its waste be disposed of using the following methods:

  • Sink Disposal: Do not pour the compound or its solutions down the drain.[1] This can have long-term adverse effects on aquatic ecosystems.

  • Regular Trash: Un-rinsed containers and contaminated materials must not be placed in the regular trash.[1]

  • Evaporation: Allowing solvents containing the compound to evaporate in a fume hood is not a permissible disposal method.[1][5]

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific location and facilities.

References

Essential Safety and Handling Guidance for GSK2110183 Analog 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2110183 analog 1 hydrochloride. The following procedures are based on best practices for handling potent, powdered pharmaceutical compounds and should be implemented to ensure personnel safety and proper disposal. Note that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available; therefore, these recommendations are derived from information on the parent compound, Afuresertib (GSK2110183), and other similar potent kinase inhibitors.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile glovesPrevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles of the compound.
Respiratory Protection N95 or higher respiratorNIOSH-approvedPrevents inhalation of the powdered compound, which is a primary route of exposure.
Body Protection Laboratory CoatDisposable or dedicated, with tight-fitting cuffsProtects skin and personal clothing from contamination. Should be regularly cleaned or disposed of as hazardous waste.

Operational Plan: Handling and Weighing

Handling potent compounds like this compound requires a controlled environment to minimize exposure risk.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area (e.g., fume hood) prep_ppe->prep_area weigh Weigh compound in a ventilated balance enclosure prep_area->weigh dissolve Dissolve compound in appropriate solvent weigh->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate dispose Dispose of waste in designated hazardous waste containers decontaminate->dispose doff_ppe Doff PPE in the correct order dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare a designated workspace, preferably within a certified chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Handling:

    • Use dedicated, calibrated equipment for weighing.

    • Handle the compound with care to avoid generating dust.

    • If dissolving the compound, add the solvent to the vial slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

    • All disposable materials, including gloves, bench paper, and pipette tips, should be considered contaminated.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Logical Flow

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, etc.) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_protocol Follow Institutional Hazardous Waste Disposal Protocol solid_container->disposal_protocol liquid_container->disposal_protocol sharps_container->disposal_protocol

Caption: Segregation and disposal of waste contaminated with this compound.

Disposal Protocol:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and plasticware, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-proof sharps container.

  • Decontamination: For spills, use an appropriate absorbent material and decontaminate the area. All materials used for spill cleanup should be disposed of as hazardous waste.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.